molecular formula C5H3Cl2N B130718 3,4-Dichloropyridine CAS No. 55934-00-4

3,4-Dichloropyridine

Cat. No.: B130718
CAS No.: 55934-00-4
M. Wt: 147.99 g/mol
InChI Key: ZMPYQKNNUHPTLT-UHFFFAOYSA-N
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Description

3,4-Dichloropyridine is a useful research compound. Its molecular formula is C5H3Cl2N and its molecular weight is 147.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPYQKNNUHPTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371114
Record name 3,4-Dichloropyridine
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Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55934-00-4
Record name 3,4-Dichloropyridine
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Record name 3,4-Dichloropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a chlorinated derivative of pyridine that serves as a versatile building block in organic synthesis.[1] Its unique chemical structure and reactivity make it a valuable intermediate in the production of a wide range of compounds, particularly in the agrochemical and pharmaceutical industries.[2] This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analysis of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 55934-00-4[3]
Molecular Formula C₅H₃Cl₂N[3]
Molecular Weight 147.99 g/mol [3][4]
Appearance Red to reddish liquid or crystal[1]
Melting Point 22-23 °C[5]
Boiling Point 182-183 °C[5]
Density 1.388 ± 0.06 g/cm³ (Predicted)[5]
Purity ≥ 97% (GC)[1]
Table 2: Solubility

Information on the quantitative solubility of this compound in various organic solvents is limited. It is recommended to determine solubility experimentally for specific applications.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the directed ortho-metalation of 3-chloropyridine, followed by chlorination.

Experimental Protocol: Synthesis from 3-Chloropyridine[3]

Materials:

  • 3-Chloropyridine

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • 1,1,2-Trichloro-1,2,2-trifluoroethane

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine in anhydrous THF and hexane.

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium to the cooled solution and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add 3-chloropyridine dropwise to the LDA solution, maintaining the temperature at -75 °C. Stir the reaction mixture for 2 hours.

  • Slowly add 1,1,2-trichloro-1,2,2-trifluoroethane to the reaction mixture. Continue stirring at -75 °C for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or distillation.

Expected Yield: 76%[3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 3-Chloropyridine step1 Dissolve Diisopropylamine in THF/Hexane start->step1 step2 Cool to -75 °C step1->step2 step3 Add n-BuLi to form LDA step2->step3 step4 Add 3-Chloropyridine step3->step4 step5 Stir for 2 hours at -75 °C step4->step5 step6 Add 1,1,2-Trichloro-1,2,2-trifluoroethane step5->step6 step7 Stir for 1 hour at -75 °C step6->step7 step8 Quench with aq. NH4Cl step7->step8 step9 Warm to Room Temperature step8->step9 step10 Extract with Organic Solvent step9->step10 step11 Dry and Concentrate step10->step11 end_product Crude this compound step11->end_product

Synthesis Workflow for this compound

Purification

Purification of the crude product is essential to achieve the desired purity for subsequent applications. Common methods include steam distillation and recrystallization.

Experimental Protocol: Purification by Steam Distillation[6]

Objective: To remove non-volatile impurities from crude this compound.

Materials:

  • Crude this compound

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the steam distillation apparatus with the crude this compound in the distillation flask.

  • Introduce steam into the flask to co-distill the this compound with water.

  • Collect the distillate, which will consist of an oil (this compound) and water. The oil may solidify upon cooling.

  • Transfer the entire distillate to a separatory funnel and extract with dichloromethane (e.g., 2 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield purified this compound.

Purification_Workflow cluster_purification Purification of this compound start Crude this compound steam_distillation Steam Distillation start->steam_distillation extraction Extraction with Dichloromethane steam_distillation->extraction drying Drying with Anhydrous Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation end_product Purified this compound evaporation->end_product

Purification Workflow for this compound

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful method.

Experimental Protocol: GC-MS Analysis[7]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5ms or equivalent)

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Analytical_Workflow cluster_analysis GC-MS Analysis of this compound sample_prep Sample Preparation (Dissolve in Solvent) gc_injection GC Injection sample_prep->gc_injection separation Separation on Capillary Column gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum) detection->data_analysis

Analytical Workflow for GC-MS

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data
TechniqueDataReference(s)
Infrared (IR) Spectroscopy Characteristic absorption bands corresponding to the vibrations of its chemical bonds.[6]
¹H NMR Spectroscopy Provides information about the chemical environment of the hydrogen atoms.[6]
¹³C NMR Spectroscopy Provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the chlorine substituents.[6]
Mass Spectrometry (MS) Provides information about the molecular weight and fragmentation pattern.[6]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information
CategoryInformationReference(s)
GHS Pictogram Warning[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.[4]

Applications and Relevance in Drug Development

This compound is a key intermediate in the synthesis of various agrochemicals, including herbicides and pesticides.[2] In the pharmaceutical sector, it is utilized in the development of agents targeting neurological and cardiovascular diseases.[2] The reactivity of the dichloropyridine core allows for further functionalization to create a diverse range of complex molecules with potential therapeutic applications.

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its derivatives are of interest in therapeutic areas where inflammation is a key factor, such as in certain cardiovascular and neurological disorders.[7][8] The diagram below illustrates a generalized inflammatory signaling pathway that is often a target in the development of new therapeutics for such conditions.

Signaling_Pathway cluster_pathway Generalized Inflammatory Signaling Pathway stimulus Pro-inflammatory Stimulus (e.g., Cytokines) receptor Cell Surface Receptor stimulus->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK complex) adaptor->kinase_cascade nf_kb NF-κB Activation kinase_cascade->nf_kb translocation Nuclear Translocation nf_kb->translocation gene_expression Gene Expression (Inflammatory Mediators) translocation->gene_expression cellular_response Cellular Response (Inflammation) gene_expression->cellular_response

Representative Inflammatory Signaling Pathway

This guide provides a foundational understanding of this compound for its effective and safe use in research and development. For specific applications, further experimental validation of properties and protocols is recommended.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structural and electronic properties, arising from the presence of two chlorine atoms on the pyridine ring, make it a versatile intermediate in the production of a wide range of valuable molecules.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and graphical representations to facilitate its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis.[1]

Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in various experimental settings. A summary of its key physical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₅H₃Cl₂N[2][3]
Molecular Weight 147.99 g/mol [2][3]
Appearance Colorless to reddish liquid or crystal[1]
Melting Point 22-23 °C[3]
Boiling Point 182-183 °C[3]
Density 1.388 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.81 ± 0.10 (Predicted)[3]

Experimental Protocols for Physical Property Determination

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • Ensure the this compound sample is crystalline. If it is in a liquid state at room temperature, it should be cooled to induce crystallization.

  • Place a small amount of the crystalline sample onto a clean, dry watch glass.

  • Carefully introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[4]

  • Place the capillary tube into the heating block of the melting point apparatus.[4]

  • Heat the block at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.[5]

  • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[5]

  • The recorded range is the melting point of the sample.

Boiling Point Determination

Objective: To determine the boiling point of this compound.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Place a small amount (a few milliliters) of this compound into a small test tube.[6][7]

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[7][8]

  • Attach the test tube to a thermometer using a rubber band or a suitable clamp, ensuring the sample is level with the thermometer bulb.[7][8]

  • Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the surface of the oil.[7]

  • Gently heat the side arm of the Thiele tube.[7]

  • As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[8]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[7]

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Spatula or dropper

  • Vortex mixer (optional)

  • Solvents: Water, Ethanol, Chloroform, Acetone

Procedure:

  • Label four clean, dry test tubes with the names of the solvents.

  • Place approximately 25 mg (or a few drops if liquid) of this compound into each test tube.[9]

  • Add 1 mL of the corresponding solvent to each test tube.[10]

  • Vigorously shake or vortex each test tube for 30-60 seconds.[9]

  • Observe each tube to determine if the compound has dissolved completely, partially, or is insoluble.

  • Record the observations for each solvent.

Chemical Properties

Reactivity

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the pyridine ring and the two chlorine substituents.[1] The pyridine nitrogen provides a site for protonation and coordination to metals. The chlorine atoms, being good leaving groups, are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[11]

The pyridine ring is electron-deficient, which is further enhanced by the electron-withdrawing nature of the two chlorine atoms. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, it facilitates nucleophilic attack on the ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction of this compound. In this reaction, a nucleophile displaces one of the chlorine atoms. The position of substitution (C-3 or C-4) by a nucleophile can be influenced by the reaction conditions and the nature of the nucleophile. Generally, in dichloropyridines, the chlorine at the 4-position is more reactive towards nucleophilic attack than the chlorine at the 3-position. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para-position to the nitrogen atom.[11]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Potential Products This compound This compound S_N_Ar Nucleophilic Aromatic Substitution (SNAr) This compound->S_N_Ar Nucleophile Nucleophile Nucleophile->S_N_Ar Product_4_Substituted 4-Substituted-3-chloropyridine (Major Product) S_N_Ar->Product_4_Substituted Product_3_Substituted 3-Substituted-4-chloropyridine (Minor Product) S_N_Ar->Product_3_Substituted G Start 3-Chloropyridine Step1 1. Deprotonation with LDA in THF at -75 °C Start->Step1 Intermediate Lithium 3-chloro-4-pyridylide (in situ) Step1->Intermediate Step2 2. Reaction with 1,1,2-Trichloro-1,2,2-trifluoroethane Intermediate->Step2 Product This compound Step2->Product Workup 3. Aqueous Work-up and Purification Product->Workup FinalProduct Purified this compound Workup->FinalProduct

References

3,4-Dichloropyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3,4-Dichloropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

This compound is a chlorinated derivative of pyridine, an aromatic heterocyclic organic compound. It serves as a versatile building block in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]

Molecular Structure and Weight

The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions.

Molecular Formula: C₅H₃Cl₂N[2][3][4]

Molecular Weight: 147.99 g/mol [2][3][4]

The structural information and key identifiers are summarized in the table below.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 55934-00-4[2][3][4]
SMILES C1=CN=CC(=C1Cl)Cl
InChI InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H[2]
InChIKey ZMPYQKNNUHPTLT-UHFFFAOYSA-N[2]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Appearance Red to reddish liquid or crystal[1]
Melting Point 22-24 °C[5]
Boiling Point 182-183 °C
Purity ≥ 97% (GC)[1]
Monoisotopic Mass 146.9642545 Da[2]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the directed ortho-metalation of 3-chloropyridine, followed by chlorination.

Experimental Protocol: Synthesis from 3-Chloropyridine

This protocol is based on a reported synthetic route.[3]

Materials:

  • 3-Chloropyridine

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • 1,1,2-Trichloro-1,2,2-trifluoroethane

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

Procedure:

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine in anhydrous THF and hexane. Cool the solution to -75 °C. To this solution, add n-butyllithium dropwise while maintaining the temperature. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

  • Slowly add 3-chloropyridine to the LDA solution at -75 °C. Stir the reaction mixture for 2 hours to ensure complete metalation at the 4-position.

  • Chlorination: To the reaction mixture, add 1,1,2-trichloro-1,2,2-trifluoroethane dropwise at -75 °C. Stir for an additional hour.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential in treating a range of conditions, including neurological and cardiovascular diseases.[1]

Role as a Precursor in Biologically Active Molecules

The dichloropyridine scaffold is a common feature in many pharmacologically active compounds. The chlorine substituents can be readily displaced or can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate the biological activity of the final compound.

While specific drugs derived directly from this compound are not extensively documented in the public domain, the broader class of dichloropyridine derivatives has shown significant promise. For instance, derivatives of the isomeric 3,5-dichloropyridine have been identified as potent antagonists of the P2X7 receptor, which is implicated in inflammatory processes.

Logical Workflow for Drug Discovery with Dichloropyridine Scaffolds

The following diagram illustrates a generalized workflow for the discovery of novel therapeutic agents based on a dichloropyridine core.

DrugDiscoveryWorkflow A This compound (Starting Material) B Chemical Synthesis & Functionalization A->B Versatile Precursor C Library of Derivatives B->C D High-Throughput Screening (e.g., against P2X7 receptor) C->D E Hit Identification D->E Identify Active Compounds F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Studies F->G Improved Potency & Pharmacokinetics H Clinical Trials G->H

Caption: A generalized workflow for drug discovery starting from a dichloropyridine scaffold.

Potential Signaling Pathway Involvement: P2X7 Receptor Antagonism

As a representative example of the biological activity of dichloropyridine derivatives, the following diagram illustrates the mechanism of action of a P2X7 receptor antagonist. While this example is based on derivatives of 3,5-dichloropyridine, it provides a plausible model for the potential therapeutic targeting of derivatives of this compound.

The P2X7 receptor is an ATP-gated ion channel involved in inflammatory signaling. Its overactivation can lead to the release of pro-inflammatory cytokines.

P2X7_Signaling cluster_cell Immune Cell ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds and Activates IonChannel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->IonChannel Conformational Change Antagonist Dichloropyridine Derivative (Antagonist) Antagonist->P2X7 Blocks Binding Site NLRP3 NLRP3 Inflammasome Activation IonChannel->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β (Pro-inflammatory Cytokine) Inflammation Inflammatory Response IL1b->Inflammation Drives

References

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloropyridine is a pivotal intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for determining its solubility and stability profiles, and presents visual workflows for key experimental processes. While extensive quantitative data for this specific isomer is limited in public literature, this guide equips researchers with the methodologies to generate crucial data for their specific applications.

Physicochemical Properties

This compound is a dichlorinated pyridine derivative with the molecular formula C₅H₃Cl₂N.[2] Its fundamental properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₃Cl₂N[2]
Molecular Weight 147.99 g/mol [2]
CAS Number 55934-00-4[2]
Appearance Red to reddish liquid or crystal[1]
Melting Point 22-24 °C[3]
Boiling Point 182-183 °C

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, based on the general principles of solubility and data for related dichloropyridine isomers, it is expected to be soluble in many common organic solvents and sparingly soluble in water.

General Solubility Characteristics

The presence of the nitrogen atom in the pyridine ring and the polar C-Cl bonds suggest that this compound will exhibit some degree of polarity. Its solubility will be influenced by the polarity of the solvent, with better solubility anticipated in moderately polar to nonpolar organic solvents.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The following is a standard and reliable method for determining the thermodynamic solubility of a compound like this compound in various solvents. This protocol is adapted from methodologies established for related dichloropyridine isomers.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane, ethyl acetate)

  • Deionized water

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 4 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

  • Dilution: Dilute the filtered sample to a suitable concentration with the same solvent.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Solubility Determination Workflow:

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate in constant temperature shaker bath (24-72h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC/GC sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate solubility calc1->calc2

Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and use in synthesis. Degradation can lead to the formation of impurities, which may affect reaction yields and the purity of the final product. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of this compound and stability data from related compounds, the following degradation pathways are plausible:

  • Hydrolysis: The carbon-chlorine bonds on the pyridine ring can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of chlorohydroxypyridines or dihydroxypyridine. The rate of hydrolysis is expected to be dependent on pH and temperature.

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide.[4] This is a common degradation pathway for pyridine derivatives.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyridine-containing compounds.[4] This may involve cleavage of the C-Cl bond or other rearrangements.

  • Thermal Degradation: At elevated temperatures, this compound may decompose.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for conducting forced degradation studies to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable organic solvent (e.g., methanol or acetonitrile)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature or heat gently, collecting samples over time. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light and monitor the degradation over time.

    • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 70°C). Analyze the compound at different time intervals.

    • Photostability: Expose the solid compound and a solution of the compound to light in a calibrated photostability chamber.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC-PDA or LC-MS method to separate the parent compound from any degradation products.

Visualization of Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start This compound Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidative Degradation (3% H₂O₂, RT) start->oxid therm Thermal Degradation (Solid, 70°C) start->therm photo Photostability (Solid & Solution) start->photo analyze HPLC-PDA / LC-MS Analysis acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze output1 Identify Degradation Products analyze->output1 output2 Elucidate Degradation Pathways output1->output2

Workflow for forced degradation studies.

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, and the pyridine ring can participate in various transformations.

A common synthetic route to this compound involves the reaction of 3-chloropyridine with n-butyllithium and diisopropylamine, followed by reaction with 1,1,2-Trichloro-1,2,2-trifluoroethane.[5]

Handling and Storage

Handling:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and eye/face protection.

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is 0-8 °C.[1]

  • Store apart from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is sparse, the provided experimental protocols offer robust methodologies for researchers to determine these critical parameters in their own laboratories. A thorough characterization of the solubility and stability of this compound is essential for its effective utilization in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents. The information and protocols herein are intended to facilitate this endeavor and promote safe and efficient handling of this important chemical intermediate.

References

Spectroscopic Profile of 3,4-Dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dichloropyridine, a crucial heterocyclic compound in synthetic chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.3 - 8.5d~1.5 - 2.5
H-57.3 - 7.5d~5.0 - 6.0
H-68.4 - 8.6ddJ(H6-H5) = ~5.0 - 6.0, J(H6-H2) = ~1.5 - 2.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3138 - 142
C-4130 - 134
C-5125 - 129
C-6145 - 149
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information regarding the vibrational modes of its functional groups. A summary of the major absorption bands is presented in Table 3.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1570 - 1550StrongC=N stretching vibration
1450 - 1430StrongC=C aromatic ring stretching
1100 - 1000MediumC-H in-plane bending
850 - 750StrongC-Cl stretching vibration
750 - 700MediumC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry data provides insights into the molecular weight and fragmentation pattern of this compound. The key mass-to-charge ratios (m/z) and their corresponding fragments are detailed in Table 4.[1]

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityProposed Fragment
147High[M]⁺ (Molecular Ion)
149Moderate[M+2]⁺ (Isotope Peak)
112Moderate[M - Cl]⁺
77Low[C₅H₃N]⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

  • If solid particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-160 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of a pure KBr pellet should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

  • Mass Range: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Visualizations

The following diagrams illustrate the logical workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pelletizing Grinding with KBr & Pressing Sample->Pelletizing Vaporization Vaporization Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Pelletizing->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data

General workflow for spectroscopic analysis.

Logical_Relationships cluster_input Input Data cluster_analysis_process Analysis Process cluster_output Structural Information NMR_Spec NMR Spectra Analyze_NMR Analyze Chemical Shifts & Coupling Constants NMR_Spec->Analyze_NMR IR_Spec IR Spectrum Analyze_IR Identify Functional Group Vibrations IR_Spec->Analyze_IR MS_Spec Mass Spectrum Analyze_MS Determine Molecular Weight & Fragmentation MS_Spec->Analyze_MS Structure This compound Structure Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Logical flow from spectral data to structure.

References

The Versatile Role of 3,4-Dichloropyridine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a versatile heterocyclic compound that has emerged as a crucial building block in various fields of chemical research, including medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern and the reactivity of its chlorine atoms make it an ideal starting material for the synthesis of a diverse array of complex molecules.[1] This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its synthetic utility, quantitative data from relevant studies, detailed experimental protocols, and visualizations of key chemical transformations and biological pathways.

Core Applications of this compound in Research

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. Researchers value its reactivity and ability to undergo various chemical transformations, making it a favored choice in synthetic organic chemistry.[1]

Medicinal Chemistry

In medicinal chemistry, the this compound scaffold is a key component in the development of novel therapeutic agents. It is particularly prominent in the synthesis of kinase inhibitors and other biologically active molecules targeting a range of diseases.

One of the most significant applications of dichloropyridine derivatives is in the development of P2X7 receptor antagonists . The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammatory responses, making it a promising target for treating inflammatory and neurological disorders.[2][3] While many reported P2X7 antagonists utilize the 3,5-dichloropyridine scaffold, the synthetic principles are applicable to the 3,4-isomer. Structure-activity relationship (SAR) studies have revealed that the dichloro substitution on the pyridine ring is critical for high antagonistic activity.[2]

Dichloropyridine derivatives are also integral to the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors . Aberrant FGFR signaling is implicated in the development and progression of various cancers. The 3,5-dichloropyridine scaffold has been incorporated into a novel class of potent pan-FGFR inhibitors, demonstrating the potential of dichloropyridines in targeted cancer therapy.[4]

Agrochemicals

This compound serves as an important intermediate in the synthesis of a variety of agrochemicals, including herbicides and pesticides.[1] The introduction of chlorine atoms onto the pyridine ring enhances its reactivity, making it a versatile building block for a wide array of agrochemical active ingredients.[5] Pyridine-based compounds are crucial components in numerous commercially successful fungicides, herbicides, and insecticides.[5]

Materials Science

In the field of materials science, this compound is employed in the production of specialty polymers and resins. These materials often exhibit improved thermal and chemical resistance, making them suitable for various industrial applications.[1]

Quantitative Data

The following tables summarize key quantitative data from studies on dichloropyridine derivatives, highlighting their biological activity and synthetic efficiency.

Table 1: In Vitro Potency of Dichloropyridine-Based P2X7 Receptor Antagonists

CompoundR GroupIC50 (nM) for P2X7 Receptor
1 Adamantan-1-yl1.3
2 4-Fluorophenyl9.2
3 Cyclohexyl25.7

Data compiled from studies on 3,5-dichloropyridine derivatives, which are structurally analogous and demonstrate the potential of the dichloropyridine scaffold.[6]

Table 2: In Vitro Inhibitory Activity of a Dichloropyridine-Containing FGFR Inhibitor ((R)-21c)

Cell LineFGFR AmplificationIC50 (nM)
NCI-H1581FGFR11.5
SNU-16FGFR23.2
KMS-11FGFR32.8

Data for a potent pan-FGFR inhibitor incorporating a 3,5-dichloropyridine moiety.[4]

Table 3: Synthesis of this compound from 3-Chloropyridine

Starting MaterialReagentsReaction ConditionsYield (%)
3-Chloropyridine1. n-butyllithium, diisopropylamine2. 1,1,2-Trichloro-1,2,2-trifluoroethaneTetrahydrofuran/hexane, -75°C76

Reference: Marzi, Elena; Bigi, Anna; Schlosser, Manfred [European Journal of Organic Chemistry, 2001, #7, p. 1371 - 1376][7]

Key Synthetic Transformations and Experimental Protocols

The versatility of this compound as a synthetic building block stems from its susceptibility to various organic reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution. The positions ortho and para to the nitrogen atom (C2 and C4) are generally the most reactive towards nucleophilic attack.[8]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of a Dichloropyridine

This protocol describes a general method for the substitution of a chlorine atom on a dichloropyridine ring with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Base (e.g., K2CO3, NaH) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Add the base to the solution and stir for 10-15 minutes.

  • Add the amine dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 80-120°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to functionalize dichloropyridines with aryl or vinyl groups. The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dichloropyridine

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a dichloropyridine with a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.02-0.05 equiv)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flask, add this compound, the arylboronic acid, and the base.

  • Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to a temperature between 80-110°C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Biological Mechanisms

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where this compound derivatives are relevant.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup Heating Heating Reaction Setup->Heating Pd Catalyst, Base Workup & Purification Workup & Purification Heating->Workup & Purification Functionalized Pyridine Functionalized Pyridine Workup & Purification->Functionalized Pyridine

A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

P2X7_pathway cluster_pathway P2X7 Receptor Signaling Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R activates Ion_Channel_Opening Ion Channel Opening P2X7R->Ion_Channel_Opening Dichloropyridine_Antagonist Dichloropyridine Antagonist Dichloropyridine_Antagonist->P2X7R inhibits Inflammasome_Activation NLRP3 Inflammasome Activation Ion_Channel_Opening->Inflammasome_Activation Caspase1_Activation Caspase-1 Activation Inflammasome_Activation->Caspase1_Activation IL1B IL-1β (Pro-inflammatory) Caspase1_Activation->IL1B cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1_Activation

The inhibitory effect of dichloropyridine antagonists on the P2X7 signaling pathway.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its applications span from the development of life-saving pharmaceuticals to the creation of advanced materials and effective agrochemicals. The ability to selectively functionalize the pyridine ring through reactions like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provides researchers with a powerful tool for molecular design and synthesis. The data and protocols presented in this guide offer a foundation for scientists and drug development professionals to explore and expand upon the potential applications of this important heterocyclic compound.

References

An In-depth Technical Guide to the Synthesis and Reactions of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its two chlorine atoms at positions 3 and 4 of the pyridine ring offer distinct reactivity profiles, enabling a wide range of functionalization reactions. This technical guide provides a comprehensive review of the synthesis and key reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

From 3-Chloropyridine

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 3-chloropyridine followed by chlorination.[1]

Experimental Protocol:

  • Lithiation: To a solution of diisopropylamine in a mixture of tetrahydrofuran and hexane at -75 °C, n-butyllithium is added dropwise. After stirring for a short period, a solution of 3-chloropyridine in the same solvent system is added slowly, maintaining the temperature at -75 °C. The reaction mixture is stirred for 2 hours to ensure complete formation of the 4-lithiated intermediate.

  • Chlorination: 1,1,2-Trichloro-1,2,2-trifluoroethane is then added to the reaction mixture at -75 °C. The mixture is stirred for an additional hour.

  • Work-up and Purification: The reaction is quenched with a suitable proton source, and the product is extracted. Purification by distillation or chromatography affords this compound.

Quantitative Data for Synthesis from 3-Chloropyridine:

Starting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-Chloropyridinen-Butyllithium, Diisopropylamine, 1,1,2-Trichloro-1,2,2-trifluoroethaneTetrahydrofuran/Hexane-75376--INVALID-LINK--

Synthesis Workflow from 3-Chloropyridine:

G cluster_start Starting Material cluster_reagents1 Lithiation cluster_reagents2 Chlorination cluster_product Product 3-Chloropyridine 3-Chloropyridine Intermediate 4-Lithio-3-chloropyridine 3-Chloropyridine->Intermediate -75 °C, 2 h THF/Hexane n-BuLi, Diisopropylamine n-BuLi, Diisopropylamine ClCF2C(Cl)2F ClCF2C(Cl)2F This compound This compound Intermediate->this compound -75 °C, 1 h

Synthesis of this compound from 3-Chloropyridine.
Other Potential Synthetic Routes

  • From Aminopyridines: Diazotization of a suitable aminodichloropyridine or a chloroaminopyridine followed by a Sandmeyer-type reaction can be a viable route. For instance, 3-amino-4-chloropyridine could potentially be converted to this compound.

  • From Pyridine N-oxides: The reaction of a substituted pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms onto the pyridine ring. A potential route could involve the synthesis of 3-chloropyridine-N-oxide followed by chlorination.

Key Reactions of this compound

This compound undergoes a variety of transformations, with the reactivity at the C-3 and C-4 positions being of primary interest. These reactions are crucial for the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this compound, the chlorine at the 4-position is generally more reactive than the chlorine at the 3-position in Suzuki-Miyaura couplings.

This reaction involves the coupling of this compound with a boronic acid or its ester. The C-4 position is preferentially functionalized.

General Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add this compound, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF/water).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling Workflow:

G This compound This compound Product 4-Substituted-3-chloropyridine This compound->Product Boronic_Acid R-B(OH)2 Boronic_Acid->Product Catalyst_Base Pd Catalyst Base

General scheme for Suzuki-Miyaura coupling of this compound.

This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

General Experimental Protocol:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by chromatography.

This palladium-catalyzed reaction is used to form a carbon-nitrogen bond between this compound and an amine.

General Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex), a phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., NaOtBu or Cs₂CO₃), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, makes this compound susceptible to nucleophilic aromatic substitution. The regioselectivity of this reaction depends on the nature of the nucleophile and the reaction conditions. Generally, the C-4 position is more activated towards nucleophilic attack.

General Experimental Protocol:

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

  • Nucleophile Addition: Add the nucleophile (e.g., an alkoxide, thiolate, or amine), often in the presence of a base if the nucleophile is not already anionic.

  • Reaction: Heat the reaction mixture to the appropriate temperature and monitor its progress.

  • Work-up and Purification: After completion, the reaction is worked up by quenching, extraction, and purification of the product.

SNAr Reaction Workflow:

G This compound This compound Product Substituted Chloropyridine This compound->Product Nucleophile Nu-H / Nu- Nucleophile->Product Base Base (optional)

General scheme for SNAr of this compound.
Lithiation and Electrophilic Quench

Directed ortho-metalation can be a powerful tool for the functionalization of this compound. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to deprotonation at a specific position, followed by quenching with an electrophile. The regioselectivity of lithiation will be influenced by the directing effects of the chlorine atoms and the pyridine nitrogen.

General Experimental Protocol:

  • Lithiation: In an anhydrous solvent (e.g., THF) at low temperature (typically -78 °C), treat a solution of this compound with a strong lithium base (e.g., LDA or n-BuLi).

  • Electrophilic Quench: After a short period, add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide).

  • Work-up and Purification: Quench the reaction with a proton source and extract the product. Purify by standard methods.

Summary of Quantitative Data for Reactions of Dichloropyridines

The following table summarizes typical yields for key reactions on dichloropyridines, providing a general reference for expected outcomes. Note that specific yields for this compound may vary.

Reaction TypeSubstrateNucleophile/ElectrophileCatalyst/ReagentSolventTemp (°C)Yield (%)
Suzuki-Miyaura2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O100 (MW)High
Buchwald-HartwigAryl BromidesVarious AminesPdCl₂(PPh₃)₂ / Xantphos / NaOtBuTolueneReflux27-82
SNAr2,4-DichloropyrimidinesTertiary Amines-VariousVariousModerate-Excellent

Conclusion

This compound is a valuable and reactive building block in organic synthesis. This guide has provided an overview of its synthesis and key reactions, including detailed experimental protocols and workflows. By understanding the reactivity patterns and having access to reliable procedures, researchers can effectively utilize this compound to construct complex molecular architectures for applications in drug discovery and materials science. Further exploration of the regioselectivity of its various reactions will continue to unlock its full potential as a synthetic intermediate.

References

understanding the electronic effects in dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects in Dichloropyridines

Introduction

Dichloropyridines are a class of halogenated heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The electronic landscape of the pyridine ring is significantly altered by the presence of two electronegative chlorine atoms and the inherent electron-withdrawing nature of the ring nitrogen. The specific arrangement of these chlorine atoms across the six isomers of dichloropyridine creates distinct electronic environments, which in turn governs their chemical reactivity, physical properties, and intermolecular interactions.[2]

This guide provides a comprehensive analysis of the electronic effects in dichloropyridine isomers, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in leveraging these compounds for molecular design and synthesis.

Core Electronic Effects in the Dichloropyridine Ring

The electronic properties of dichloropyridines are primarily dictated by a combination of inductive and resonance effects, contributed by both the chlorine substituents and the pyridine nitrogen.

  • Inductive Effect (-I): Both the nitrogen atom and the chlorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma (σ) bonds, leading to a general decrease in electron density across the pyridine ring and an increase in the acidity of ring protons.[3] The pyridine ring itself is inherently electron-deficient due to the nitrogen atom.[4]

  • Resonance Effect (+M/-M):

    • Pyridine Nitrogen: The nitrogen atom acts as a resonance-withdrawing group (-M effect), delocalizing the ring's pi (π) electrons and creating regions of partial positive charge (δ+) at the ortho (C2, C6) and para (C4) positions. This deactivation is a key factor in the ring's susceptibility to nucleophilic attack.

    • Chlorine Atoms: The chlorine atoms possess lone pairs of electrons that can be delocalized into the π-system of the ring, exerting a resonance-donating effect (+M effect). However, this +M effect is weak for halogens and is generally overshadowed by their strong -I effect.

The interplay between the position-dependent resonance effect of the nitrogen and the powerful inductive effects of the two chlorine atoms determines the overall electron density at each carbon atom, thereby controlling the molecule's reactivity.

Quantitative Analysis of Electronic Properties

The electronic differences among dichloropyridine isomers can be quantified through various physical and spectroscopic parameters.

Acidity (pKa)

The pKa of the conjugate acid (pyridinium ion) is a direct measure of the basicity of the pyridine nitrogen. Stronger electron-withdrawing effects from the chlorine atoms decrease the electron density on the nitrogen, making it a weaker base and consequently lowering the pKa value.

IsomerpKa
2,3-Dichloropyridine-2.55 (Predicted)
2,6-Dichloropyridine-2.86 (Predicted)
3,5-Dichloropyridine0.67 (Predicted)
Pyridine (for reference)5.25
Dipole Moments

The molecular dipole moment reflects the overall charge distribution within the molecule. Its magnitude and direction are a vector sum of individual bond dipoles. The symmetrical substitution in 3,5-dichloropyridine results in a partial cancellation of the C-Cl bond dipoles, leading to a significantly lower molecular dipole moment compared to the asymmetrically substituted 2,6-isomer.

IsomerDipole Moment (Debye)
2,6-Dichloropyridine3.65 D[5]
3,5-Dichloropyridine0.95 D[6]
¹³C NMR Chemical Shifts

¹³C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. Electron-withdrawing groups deshield the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield).[7] The positions of the chlorine atoms and the ring nitrogen create distinct chemical shifts for each carbon, providing a detailed map of the electron density distribution.

IsomerC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Solvent
2,3-Dichloropyridine147.9130.5139.4123.0150.1CDCl₃[8]
2,6-Dichloropyridine151.2125.1140.2125.1151.2CDCl₃
3,5-Dichloropyridine147.8131.1138.0131.1147.8CDCl₃

Note: Data for 2,6- and 3,5-isomers are typical values and may vary slightly based on experimental conditions.

Impact on Chemical Reactivity

The electronic effects of the chlorine substituents and the pyridine nitrogen are the primary drivers of the reactivity and regioselectivity observed in dichloropyridines.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a characteristic reaction for electron-deficient rings like dichloropyridines.[4] The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups.

  • Activation: The pyridine nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.

  • Regioselectivity:

    • 2,6-Dichloropyridine: The chlorine atoms are at the highly activated C2 and C6 positions, making them susceptible to nucleophilic displacement.[1]

    • 2,3-Dichloropyridine: The C2 position is more activated than C3 due to its proximity to the nitrogen, leading to high regioselectivity for substitution at C2.[9]

    • 3,5-Dichloropyridine: The chlorine atoms are meta to the nitrogen, a less activated position. Consequently, this isomer is less reactive in SNAr reactions.[1]

cluster_isomer Isomer Structure cluster_activation Electronic Activation cluster_outcome SNAr Reactivity Outcome 2,6-DCP 2,6-Dichloropyridine C2_C6_Activated C2 & C6 strongly activated by ring Nitrogen (-M effect) 2,6-DCP->C2_C6_Activated 2,3-DCP 2,3-Dichloropyridine C2_Activated C2 more activated than C3 2,3-DCP->C2_Activated 3,5-DCP 3,5-Dichloropyridine C3_C5_Deactivated C3 & C5 not activated (meta to Nitrogen) 3,5-DCP->C3_C5_Deactivated High_Reactivity High reactivity at C2/C6 C2_C6_Activated->High_Reactivity Selective_Reactivity Selective reactivity at C2 C2_Activated->Selective_Reactivity Low_Reactivity Low reactivity in SNAr C3_C5_Deactivated->Low_Reactivity

Influence of Isomer Structure on SNAr Reactivity.
Metalation and Lithiation

Directed ortho-metalation is a powerful functionalization strategy. The regioselectivity of deprotonation by strong bases (e.g., n-BuLi) is highly dependent on the substitution pattern. For 3,5-dichloropyridine, which is unreactive in SNAr, functionalization at the C4 position can be achieved via directed metalation, highlighting an alternative reaction pathway.[1] In contrast, lithiation of 2,6-dichloropyridine can be complex, but specific reagents can promote regioselective C-6 lithiation.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are essential for forming C-C and C-N bonds. The reactivity of dichloropyridines in these transformations is also position-dependent. The oxidative addition of the palladium catalyst to the C-Cl bond is a critical step. Generally, C-Cl bonds at positions activated by the ring nitrogen (ortho positions) show higher reactivity. For instance, in polychlorinated pyridines, Suzuki coupling occurs with high regioselectivity at the C-2 position.[4]

Experimental Protocols

Protocol: ¹³C NMR Spectroscopy

Objective: To determine the chemical shift of each carbon atom in a dichloropyridine isomer, providing insight into the electronic environment.

Methodology:

  • Sample Preparation: Accurately weigh 20-50 mg of the dichloropyridine sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for data acquisition.[8]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability.[8]

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling to ensure each unique carbon appears as a single line.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.[8]

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

    • Identify and record the chemical shift (in ppm) for each distinct carbon signal.

prep Sample Preparation (20-50mg in 0.7mL CDCl₃ + TMS) instrument Place Sample in NMR Spectrometer (≥400 MHz) prep->instrument acquire Data Acquisition (Lock, Shim, Pulse Program) instrument->acquire process Data Processing (Fourier Transform, Phasing) acquire->process analyze Spectral Analysis (Reference to TMS, Peak Picking) process->analyze result ¹³C Chemical Shift Data analyze->result

Experimental Workflow for ¹³C NMR Spectroscopy.
Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To perform a representative SNAr reaction to compare the reactivity of different dichloropyridine isomers.

Methodology (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichloropyridine isomer (1.0 equivalent) in a suitable solvent (e.g., DMSO, ethanol, or water).[9]

  • Reagent Addition: Add the chosen nucleophile (e.g., a thiol, amine, or alkoxide, typically 1.0 to 1.2 equivalents). If required, add a base (e.g., K₂CO₃, NaOH) to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed.[1]

  • Monitoring: Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up: After completion, cool the mixture to room temperature. If necessary, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final product.[1]

Conclusion

The electronic effects in dichloropyridines are a nuanced interplay of inductive and resonance phenomena, fundamentally directed by the positions of the two chlorine atoms relative to the ring nitrogen. These effects have a profound and predictable influence on the compounds' acidity, polarity, and, most critically, their chemical reactivity. A thorough understanding of these principles, supported by quantitative data and spectroscopic analysis, is paramount for professionals in drug development and chemical synthesis. It enables the rational design of synthetic routes and the targeted modification of molecular scaffolds to achieve desired biological activities and material properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dichloropyridine from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dichloropyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. As a direct, single-step chlorination of pyridine to achieve the 3,4-dichloro substitution pattern is challenging and often results in low yields and isomeric mixtures, this application note outlines a robust two-step synthetic route. The protocol begins with the catalytic chlorination of pyridine to yield 3-chloropyridine, which is subsequently converted to the target compound, this compound, via a directed ortho-metalation and chlorination strategy. This method offers a clear and reproducible pathway with a respectable overall yield. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its disubstituted pattern allows for further functionalization, making it a versatile precursor in drug discovery and development. The direct electrophilic chlorination of pyridine is complicated by the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution and typically favors substitution at the 2- and 6-positions. Therefore, a multi-step approach is often necessary to achieve the desired 3,4-dichloro substitution. The following protocol details a reliable two-step synthesis starting from pyridine.

Overall Reaction Scheme

Synthesis_Workflow Pyridine Pyridine Chloropyridine 3-Chloropyridine Pyridine->Chloropyridine Step 1: AlCl₃, Cl₂ Dichloropyridine This compound Chloropyridine->Dichloropyridine Step 2: 1. n-BuLi, Diisopropylamine 2. CCl₂FCClF₂

Caption: Two-step synthesis of this compound from Pyridine.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound from pyridine.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
1ChlorinationPyridineAluminum chloride, Chlorine-Not specifiedNot specified~33
2Directed Chlorination3-Chloropyridinen-Butyllithium, Diisopropylamine, 1,1,2-Trichloro-1,2,2-trifluoroethaneTetrahydrofuran, Hexane-753 h76

Experimental Protocols

Step 1: Synthesis of 3-Chloropyridine from Pyridine

Materials:

  • Pyridine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorine gas (Cl₂)

  • Appropriate reaction vessel and gas handling equipment

Procedure:

  • In a suitable reaction vessel, pyridine is treated with anhydrous aluminum chloride, which serves as a Lewis acid catalyst.

  • Chlorine gas is then introduced into the reaction mixture under controlled conditions.

  • The reaction is allowed to proceed, and upon completion, the mixture is worked up to isolate the 3-chloropyridine. This typically involves quenching the reaction, followed by extraction and purification by distillation.

  • The expected yield for this step is approximately 33%.[1]

Step 2: Synthesis of this compound from 3-Chloropyridine

This procedure is adapted from a literature method with a reported yield of 76%.[2]

Materials:

  • 3-Chloropyridine

  • n-Butyllithium (n-BuLi) in hexane

  • Diisopropylamine

  • 1,1,2-Trichloro-1,2,2-trifluoroethane (CCl₂FCClF₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Dry ice/acetone bath

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

Stage 1: Lithiation of 3-Chloropyridine

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen or argon.

  • In the flask, prepare a solution of diisopropylamine in anhydrous tetrahydrofuran and hexane.

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane to the diisopropylamine solution while maintaining the temperature at -75 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

  • To this LDA solution, add 3-chloropyridine dropwise, ensuring the temperature does not rise above -75 °C.

  • Stir the reaction mixture at -75 °C for 2 hours to ensure complete formation of the 4-lithio-3-chloropyridine intermediate.[2]

Stage 2: Chlorination

  • While maintaining the temperature at -75 °C, slowly add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane in anhydrous tetrahydrofuran to the reaction mixture.

  • After the addition is complete, stir the reaction mixture at -75 °C for an additional hour.[2]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation to afford this compound.

Logical Workflow for Synthesis

Logical_Workflow cluster_step1 Step 1: Synthesis of 3-Chloropyridine cluster_step2 Step 2: Synthesis of this compound Start1 Pyridine React1 React with Cl₂ in the presence of AlCl₃ Start1->React1 Workup1 Reaction Workup and Purification React1->Workup1 Product1 3-Chloropyridine Workup1->Product1 Start2 3-Chloropyridine Lithiation Lithiation with n-BuLi and Diisopropylamine at -75°C Start2->Lithiation Chlorination Chlorination with CCl₂FCClF₂ at -75°C Lithiation->Chlorination Workup2 Quenching, Extraction, and Purification Chlorination->Workup2 Product2 This compound Workup2->Product2

Caption: Logical workflow for the two-step synthesis.

Safety Precautions

  • Pyridine is a flammable and harmful liquid. Handle in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a fume hood with appropriate safety measures.

  • n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere with extreme care.

  • Diisopropylamine is corrosive and flammable.

  • 1,1,2-Trichloro-1,2,2-trifluoroethane is a volatile organic compound.

  • The reactions, especially the lithiation step, are conducted at very low temperatures and require careful temperature control.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The presented two-step protocol provides a reliable method for the synthesis of this compound from pyridine. While the initial chlorination of pyridine has a moderate yield, the subsequent directed ortho-metalation and chlorination of 3-chloropyridine proceeds with high efficiency. This application note offers a comprehensive guide for researchers in the fields of medicinal chemistry and agrochemical synthesis, enabling the production of this important synthetic intermediate.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3,4-dichloropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The described method is a two-stage, one-pot synthesis starting from 3-chloropyridine. The process involves a highly regioselective lithiation at the 4-position, followed by chlorination. This protocol is based on the work of Marzi, Bigi, and Schlosser and offers a reliable route to the target compound with a good yield.[1]

Introduction

This compound is a valuable building block in organic synthesis, with its structure being a key component in various biologically active molecules. The efficient and selective synthesis of this compound is therefore of significant interest to the research and development community. The protocol outlined below describes a robust method for the preparation of this compound via the directed ortho-metalation of 3-chloropyridine, followed by quenching with an electrophilic chlorine source.

Reaction Scheme

The synthesis proceeds in two main stages:

  • Lithiation: In-situ generation of lithium diisopropylamide (LDA) which then acts as a strong, non-nucleophilic base to deprotonate 3-chloropyridine at the C-4 position.

  • Chlorination: The resulting 3-chloro-4-lithiopyridine intermediate is then reacted with an electrophilic chlorine source to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Reactants
3-Chloropyridine1.0 eq
n-Butyllithium1.1 eq
Diisopropylamine1.1 eq
1,1,2-Trichloro-1,2,2-trifluoroethane1.2 eq
Solvents
Tetrahydrofuran (THF)Anhydrous
HexaneAnhydrous
Reaction Conditions
Lithiation Temperature-75 °C
Lithiation Time2 hours
Chlorination Temperature-75 °C
Chlorination Time1 hour
Yield
Isolated Yield76%

Experimental Protocol

Materials:

  • 3-Chloropyridine

  • n-Butyllithium (in hexanes)

  • Diisopropylamine

  • 1,1,2-Trichloro-1,2,2-trifluoroethane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • LDA Formation:

    • To the reaction flask, add anhydrous tetrahydrofuran (THF) and cool the flask to -75 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) to the cooled THF.

    • Slowly add n-butyllithium (1.1 eq, in hexanes) dropwise to the stirred solution, maintaining the temperature at -75 °C.

    • Stir the resulting mixture at -75 °C for 30 minutes to ensure the complete formation of lithium diisopropylamide (LDA).

  • Lithiation of 3-Chloropyridine:

    • Dissolve 3-chloropyridine (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the 3-chloropyridine solution dropwise to the LDA solution at -75 °C.

    • Stir the reaction mixture at -75 °C for 2 hours.

  • Chlorination:

    • Dissolve 1,1,2-trichloro-1,2,2-trifluoroethane (1.2 eq) in anhydrous THF.

    • Add the solution of the chlorinating agent dropwise to the reaction mixture at -75 °C.

    • Stir the reaction mixture at -75 °C for an additional hour.

  • Work-up:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -75 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_lda LDA Formation cluster_lithiation Lithiation cluster_chlorination Chlorination cluster_workup Work-up & Purification setup Assemble and flame-dry glassware under inert atmosphere (N2/Ar) add_thf_amine Add anhydrous THF and diisopropylamine to flask setup->add_thf_amine cool_lda Cool to -75 °C add_thf_amine->cool_lda add_nbuli Add n-BuLi dropwise cool_lda->add_nbuli stir_lda Stir for 30 min at -75 °C add_nbuli->stir_lda add_3clpyr Add 3-chloropyridine solution dropwise at -75 °C stir_lda->add_3clpyr stir_lithiation Stir for 2 hours at -75 °C add_3clpyr->stir_lithiation add_cl_source Add 1,1,2-trichloro-1,2,2-trifluoroethane solution dropwise at -75 °C stir_lithiation->add_cl_source stir_chlorination Stir for 1 hour at -75 °C add_cl_source->stir_chlorination quench Quench with sat. aq. NH4Cl stir_chlorination->quench warm Warm to room temperature quench->warm extract Extract with organic solvent warm->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

References

3,4-Dichloropyridine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a versatile and highly valuable building block in organic synthesis, primarily utilized in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic properties and the differential reactivity of its two chlorine atoms allow for a range of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes, experimental protocols, and an overview of the synthetic utility of this compound.

The pyridine core is a prevalent motif in a vast number of biologically active compounds. The strategic placement of chlorine atoms in this compound offers a handle for regioselective functionalization, enabling the synthesis of diverse substituted pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen and the chlorine substituents activates the ring for nucleophilic attack, particularly at the 4-position.

Reactivity and Regioselectivity

The reactivity of this compound is governed by the electronic effects of the pyridine nitrogen and the two chlorine atoms. The pyridine nitrogen acts as an electron-withdrawing group, rendering the C2 and C4 positions more electrophilic and susceptible to nucleophilic attack. Consequently, nucleophilic aromatic substitution (SNAr) reactions on this compound preferentially occur at the C4 position. This regioselectivity is due to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position, where the negative charge can be delocalized onto the electronegative nitrogen atom.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the chlorine at the C4 position is also generally more reactive. This preference is attributed to the more facile oxidative addition of the palladium catalyst to the C4-Cl bond.

Applications in the Synthesis of Bioactive Molecules

The 3-chloro-4-substituted pyridine scaffold, readily accessible from this compound, is a key structural component in a variety of pharmaceutical agents, including kinase inhibitors. The ability to introduce diverse aryl, heteroaryl, and amino functionalities at the 4-position, while retaining the chlorine atom at the 3-position for potential further modification, makes this compound a powerful tool in drug discovery and development.

Key Synthetic Transformations and Protocols

This section details exemplary protocols for two of the most important transformations of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions showcase the regioselective functionalization of the C4 position.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-chloropyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, this reaction can be employed to selectively introduce an aryl group at the 4-position.

Experimental Protocol: Synthesis of 3-Chloro-4-(4-methoxyphenyl)pyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product reactant1 This compound product 3-Chloro-4-(4-methoxyphenyl)pyridine reactant1->product Suzuki-Miyaura Coupling reactant2 4-Methoxyphenylboronic Acid reactant2->product catalyst Pd(PPh₃)₄ base K₂CO₃ solvent 1,4-Dioxane/H₂O

Suzuki-Miyaura coupling of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound147.991.01.0
4-Methoxyphenylboronic Acid151.961.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane---
Water (degassed)---

Procedure:

  • In a Schlenk flask, combine this compound (148 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-chloro-4-(4-methoxyphenyl)pyridine.

Expected Yield: 75-85%

Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-chloropyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the regioselective amination of this compound at the C4 position with a wide range of primary and secondary amines.

Experimental Protocol: Synthesis of 4-(Morpholino)-3-chloropyridine

This protocol details the Buchwald-Hartwig amination of this compound with morpholine.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product reactant1 This compound product 4-(Morpholino)-3-chloropyridine reactant1->product Buchwald-Hartwig Amination reactant2 Morpholine reactant2->product catalyst Pd₂(dba)₃ ligand Xantphos base NaOtBu solvent Toluene

Buchwald-Hartwig amination of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound147.991.01.0
Morpholine87.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)---

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL).

  • Add this compound (148 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) to the mixture.

  • Heat the reaction to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-(morpholino)-3-chloropyridine.

Expected Yield: 80-90%

Conclusion

This compound is a readily available and highly effective building block for the synthesis of a wide range of functionalized pyridine derivatives. The regioselectivity of its reactions, particularly the preferential substitution at the C4 position, provides a reliable strategy for the construction of complex molecular architectures. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a foundation for the development of novel compounds in the fields of medicinal chemistry and materials science. The versatility of this compound ensures its continued importance as a key intermediate in modern organic synthesis.

References

Application Notes and Protocols for the Use of 3,4-Dichloropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring two chlorine atoms on the pyridine ring, provides reactive sites for nucleophilic aromatic substitution and other chemical transformations. This makes it a valuable precursor for the development of novel herbicides and insecticides. While specific examples of commercial agrochemicals synthesized directly from this compound are not as widely documented in public literature as for other isomers, the principles of its reactivity are analogous to those of other dichloropyridines used in the synthesis of major agrochemicals.

This document provides detailed application notes and protocols for the synthesis of a representative pyridine-based agrochemical, the herbicide Haloxyfop-P-methyl. Although the specific starting material in the provided synthesis is not this compound, the synthetic route exemplifies the key chemical transformations that are applicable to this compound in the design and synthesis of new agrochemical entities.

Application Note 1: Synthesis of Haloxyfop-P-methyl, a Pyridine-Based Herbicide

Haloxyfop-P-methyl is a selective, post-emergence herbicide highly effective against annual and perennial grass weeds in a variety of broadleaf crops.[1] It belongs to the aryloxyphenoxypropionate ("fop") class of herbicides.[1] The synthesis of Haloxyfop-P-methyl involves a key nucleophilic aromatic substitution reaction on a dichlorinated pyridine ring, a reaction type for which this compound is also a suitable substrate.

Synthetic Pathway Overview

The synthesis of Haloxyfop-P-methyl can be achieved through a two-step process starting from 2,3-dichloro-5-trifluoromethylpyridine and hydroquinone. The first step involves a nucleophilic aromatic substitution to form the intermediate 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine. This is followed by a second nucleophilic substitution with (L)-methyl 2-methanesulfonyloxypropionate to yield the final product, Haloxyfop-P-methyl.

Data Presentation: Synthesis of Haloxyfop-P-methyl
StepReactantsReagents & SolventsReaction ConditionsYield (%)Purity (%)
12,3-dichloro-5-trifluoromethylpyridine, HydroquinonePotassium carbonate, DMF105-110°C, 4 hours (under nitrogen)~94%>98%
23-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, (L)-methyl 2-methanesulfonyloxypropionatePotassium carbonate, Chlorobenzene80-85°C, 48 hours~97%>95% (ee >92%)
Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add hydroquinone (23.1 g, 0.21 mol), 2,3-dichloro-5-trifluoromethylpyridine (21.6 g, 0.1 mol), N,N-dimethylformamide (DMF, 281 ml), and potassium carbonate (29.0 g, 0.21 mol).

  • Stir the mixture and heat to 105-110°C under a nitrogen atmosphere for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Recover the DMF from the filtrate under reduced pressure.

  • The resulting residue is the intermediate product, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, which can be used in the next step without further purification.

Protocol 2: Synthesis of Haloxyfop-P-methyl

  • To a 250 ml three-necked flask, add potassium carbonate (10.4 g, 0.075 mol), 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (14.5 g, 0.05 mol), and chlorobenzene (116 ml).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add (L)-methyl 2-methanesulfonyloxypropionate (18.2 g, 0.1 mol) dropwise over 30 minutes.

  • After the addition is complete, raise the temperature to 80-85°C and continue the reaction for 48 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting product is Haloxyfop-P-methyl. Further purification can be achieved through standard chromatographic techniques.

Visualization of Synthetic Workflow

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis 2,3-dichloro-5-trifluoromethylpyridine 2,3-dichloro-5-trifluoromethylpyridine K2CO3_DMF K2CO3, DMF 105-110°C, 4h 2,3-dichloro-5-trifluoromethylpyridine->K2CO3_DMF Hydroquinone Hydroquinone Hydroquinone->K2CO3_DMF Intermediate 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine Intermediate_ref Intermediate from Step 1 Intermediate->Intermediate_ref K2CO3_DMF->Intermediate L_propionate (L)-methyl 2-methanesulfonyloxypropionate K2CO3_Chlorobenzene K2CO3, Chlorobenzene 80-85°C, 48h L_propionate->K2CO3_Chlorobenzene Haloxyfop Haloxyfop-P-methyl K2CO3_Chlorobenzene->Haloxyfop Intermediate_ref->K2CO3_Chlorobenzene

Synthetic pathway for Haloxyfop-P-methyl.

Application Note 2: Mode of Action of Haloxyfop-P-methyl

The herbicidal activity of Haloxyfop-P-methyl is due to its inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes in plants.[3]

Mechanism of Action
  • Absorption and Translocation: Haloxyfop-P-methyl is absorbed by the foliage of the weed and is translocated through both the xylem and phloem to the meristematic tissues (growing points).[1]

  • Inhibition of ACCase: In susceptible grass species, Haloxyfop-P-methyl inhibits the ACCase enzyme. This enzyme catalyzes the first committed step in the de novo synthesis of fatty acids.[2]

  • Disruption of Cell Membrane Formation: The inhibition of ACCase leads to a depletion of malonyl-CoA, a critical building block for fatty acid synthesis. Without the ability to produce new fatty acids, the plant cannot form new cell membranes.[2]

  • Cessation of Growth and Plant Death: The inability to form new cell membranes halts cell division and growth, particularly in the rapidly growing meristematic regions. This leads to the cessation of growth, followed by necrosis and death of the weed.[1]

The selectivity of Haloxyfop-P-methyl arises from differences in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). The ACCase in broadleaf crops is less sensitive to this class of herbicides.[2]

Visualization of Mechanism of Action

G Haloxyfop Haloxyfop-P-methyl (Absorbed by weed) Inhibition Inhibition Haloxyfop->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) in Grasses Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Inhibition->ACCase Cell_Membrane Cell Membrane Formation Fatty_Acid_Synthesis->Cell_Membrane Growth_Cessation Cessation of Growth Cell_Membrane->Growth_Cessation Weed_Death Weed Death Growth_Cessation->Weed_Death

Mechanism of action of Haloxyfop-P-methyl.

Conclusion

Dichlorinated pyridines, including this compound, are valuable and versatile intermediates in the synthesis of modern agrochemicals. The synthetic protocols and mechanisms of action detailed for Haloxyfop-P-methyl illustrate the chemical principles that can be applied to this compound to develop novel and effective herbicides and other crop protection agents. The ability to perform nucleophilic aromatic substitutions on the pyridine ring allows for the introduction of diverse functionalities, leading to the creation of compounds with specific biological activities. Further research into the derivatization of this compound holds promise for the discovery of next-generation agrochemicals.

References

Application Notes and Protocols: The Role of 3,4-Dichloropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloropyridine is a versatile heterocyclic building block in organic synthesis, serving as a crucial precursor for a variety of pharmaceutical intermediates. Its reactivity, characterized by the presence of two chlorine atoms at positions amenable to nucleophilic substitution and cross-coupling reactions, allows for the strategic construction of complex molecular architectures. This document provides detailed application notes on the utility of this compound in the synthesis of pyrazolo[3,4-c]pyridine scaffolds, which are prominent in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to guide researchers in the effective use of this important synthetic intermediate.

Introduction: The Versatility of this compound

This compound is a key starting material in the synthesis of a range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its utility stems from the differential reactivity of the two chlorine atoms, enabling selective functionalization to build substituted pyridine rings. These rings are core components of numerous drugs, including those targeting neurological and cardiovascular diseases.[1] One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, such as pyrazolopyridines.

Pyrazolopyridine Scaffolds in Drug Discovery:

Pyrazolopyridine derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets with high affinity. They are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. The pyrazolo[3,4-c]pyridine core, accessible from this compound, is a key component of molecules designed to modulate kinase activity.

Below is a simplified representation of a generic kinase signaling pathway that is often targeted by inhibitors derived from pyrazolopyridine scaffolds.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Signal Signal Receptor Receptor Signal->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Target_Protein Target_Protein Kinase_2->Target_Protein Phosphorylates Biological_Response Biological_Response Target_Protein->Biological_Response Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase_2 Inhibits

A simplified kinase signaling pathway targeted by pyrazolopyridine inhibitors.

Synthesis of a Key Pharmaceutical Intermediate: 5-Chloro-1H-pyrazolo[3,4-c]pyridine

A critical intermediate that can be synthesized from a derivative of this compound is 5-chloro-1H-pyrazolo[3,4-c]pyridine. This compound serves as a versatile scaffold for further functionalization to produce a library of potential drug candidates. The synthesis involves a two-step process: hydrazinolysis of a this compound derivative followed by cyclization.

Reaction Scheme

The overall synthetic transformation is depicted below. The first step involves the nucleophilic substitution of the chlorine atom at the 4-position of the pyridine ring by hydrazine. The more electron-deficient C4 position is generally more susceptible to nucleophilic attack. The subsequent intramolecular cyclization of the hydrazinopyridine intermediate yields the desired pyrazolo[3,4-c]pyridine.

Synthesis_Workflow Start This compound Derivative Step1 Hydrazine Hydrate, Ethanol, Reflux Start->Step1 Intermediate 4-Hydrazinyl-3-chloropyridine Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 5-Chloro-1H-pyrazolo[3,4-c]pyridine Step2->Product

Workflow for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and related reactions. It is important to note that yields can vary based on the specific substrate and reaction conditions.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
12,3-DichloropyridineHydrazine HydrateEthanolReflux265>95 (recrystallized)
12,3-DichloropyridineHydrazine Hydrate, K₃PO₄, Aliquat 336-110-120592.899.36 (LC)
24-Hydrazinyl-3-chloropyridine-High-boiling solventHeat-High-

Note: Data for step 1 is adapted from protocols for the synthesis of (3-chloro-2-pyridyl)hydrazine, a related isomer, to provide an estimate of reaction conditions and yields for the hydrazinolysis of a dichloropyridine.[2][3] The yield for the cyclization step is typically high.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydrazinyl-3-chloropyridine

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material.

  • Add hydrazine hydrate (4.0-6.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Materials:

  • 4-Hydrazinyl-3-chloropyridine

  • High-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 4-hydrazinyl-3-chloropyridine intermediate from Step 1 in a high-boiling point solvent.

  • Heat the solution to reflux to facilitate the intramolecular cyclization.

  • The reaction time will vary depending on the substrate and solvent used. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may be isolated by precipitation upon the addition of water or by extraction with an organic solvent followed by removal of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.[4]

Further Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold

The synthesized 5-chloro-1H-pyrazolo[3,4-c]pyridine is a versatile intermediate for the synthesis of a diverse library of compounds through various cross-coupling and substitution reactions. The chlorine atom at the C5 position is amenable to substitution, while the pyrazole ring can be functionalized at the N1 and C3 positions.

Buchwald-Hartwig Amination

The chlorine at the C5 position can be readily displaced by various amines using a palladium-catalyzed Buchwald-Hartwig amination reaction. This allows for the introduction of a wide range of substituents at this position, which is crucial for modulating the biological activity of the final compound.

General Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk tube, add 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add an anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

While the C5-chloro group can be used in Suzuki-Miyaura cross-coupling reactions, it is often more strategic to first functionalize the C3 position of the pyrazole ring. This can be achieved through borylation of the C3 position followed by a Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids or esters.

Conceptual Workflow for C3-Functionalization:

  • N-Protection: Protect the N1 position of the pyrazole ring (e.g., with a SEM or THP group).

  • Borylation: Selectively introduce a boronic ester at the C3 position using a suitable iridium or palladium catalyst.

  • Suzuki-Miyaura Coupling: Couple the C3-boronic ester with an appropriate aryl or heteroaryl halide.

  • N-Deprotection: Remove the protecting group from the N1 position.

The following diagram illustrates the key transformations for the further functionalization of the pyrazolo[3,4-c]pyridine core.

Functionalization_Pathway cluster_c5 C5-Functionalization cluster_c3 C3-Functionalization Start 5-Chloro-1H-pyrazolo[3,4-c]pyridine Amination Buchwald-Hartwig Amination Start->Amination N_Protect N-Protection Start->N_Protect C5_Product 5-Amino-pyrazolo[3,4-c]pyridine Derivatives Amination->C5_Product Borylation C3-Borylation N_Protect->Borylation Suzuki Suzuki-Miyaura Coupling Borylation->Suzuki C3_Product 3-Aryl-5-chloro-pyrazolo[3,4-c]pyridine Derivatives Suzuki->C3_Product

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of two chlorine atoms offers opportunities for selective functionalization, enabling the synthesis of a diverse array of substituted pyridine derivatives. This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with a focus on nitrogen, oxygen, and sulfur nucleophiles.

The regioselectivity of these reactions is a key consideration. Nucleophilic attack is generally favored at the 4-position (para to the nitrogen atom) of the pyridine ring. This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho (2-position) or para (4-position) positions. In the case of this compound, the attack at the 4-position is sterically less hindered and electronically favored, leading to the selective displacement of the chlorine atom at this position.

Regioselectivity in SNAr of this compound

The nucleophilic aromatic substitution on this compound preferentially occurs at the C-4 position. This regioselectivity is governed by the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, the C-4 position is para to the ring nitrogen, and its substitution leads to a more stable Meisenheimer intermediate compared to substitution at the C-3 position.

regioselectivity cluster_main Regioselectivity of SNAr on this compound This compound This compound Attack_at_C4 Attack at C-4 This compound->Attack_at_C4 Favored Attack_at_C3 Attack at C-3 This compound->Attack_at_C3 Disfavored Nucleophile Nucleophile Nucleophile->this compound Intermediate_C4 More Stable Meisenheimer Intermediate Attack_at_C4->Intermediate_C4 Intermediate_C3 Less Stable Meisenheimer Intermediate Attack_at_C3->Intermediate_C3 Product_C4 4-Substituted-3-chloropyridine (Major Product) Intermediate_C4->Product_C4 Product_C3 3-Substituted-4-chloropyridine (Minor/No Product) Intermediate_C3->Product_C3

Caption: Logical diagram of regioselectivity in SNAr reactions of this compound.

Applications in Drug Discovery: Kinase Inhibitors

Derivatives of this compound, particularly 4-amino-3-chloropyridines, are valuable intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The 4-aminopyridine scaffold can serve as a core structure for molecules that target the ATP-binding site of kinases. For instance, derivatives of N-(3-aminopyridin-4-yl)benzamide are being investigated as potent and selective kinase inhibitors, including those targeting Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Inhibition of the JAK-STAT signaling pathway is a therapeutic strategy for various autoimmune diseases.

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor This compound Derivative (e.g., TYK2 Inhibitor) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor derived from this compound.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for conducting nucleophilic aromatic substitution reactions with this compound, followed by product purification and characterization.

experimental_workflow cluster_workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Nucleophile - Solvent - Base (if required) Start->Reaction_Setup Reaction_Conditions Reaction Conditions: - Temperature - Time Reaction_Setup->Reaction_Conditions Workup Workup: - Quenching - Extraction Reaction_Conditions->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for SNAr reactions of this compound.

Protocol 1: Synthesis of N-Substituted-3-amino-4-chloropyridines

This protocol describes the reaction of this compound with various primary and secondary amines to yield N-substituted-4-amino-3-chloropyridines.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, morpholine, aniline)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, Ethanol)

  • Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the amine nucleophile (1.0-1.2 eq) and a suitable solvent.

  • If the amine salt is used or if the amine is not basic enough, add a base (1.0-2.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then subjected to an aqueous workup. This typically involves partitioning the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-4-amino-3-chloropyridine.

Quantitative Data for Amine Nucleophiles:

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
BenzylamineDioxaneN/A1001695
MorpholineDMFK₂CO₃1001288
AnilineEthanolTEAReflux2475
4-FluoroanilineDMFK₂CO₃1101882
PiperidineEthanolN/AReflux1292

Protocol 2: Synthesis of 3-Chloro-4-alkoxypyridines (Adapted)

This protocol is an adaptation for the synthesis of 3-chloro-4-alkoxypyridines from this compound using an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) or alcohol and a strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or the corresponding alcohol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (if starting from the alcohol) and the anhydrous solvent.

  • Carefully add the strong base (e.g., sodium hydride) portion-wise at 0 °C to generate the sodium alkoxide in situ. Stir for 30 minutes. If using a pre-made sodium alkoxide solution, proceed to the next step.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent to the alkoxide solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired 3-chloro-4-alkoxypyridine.

Expected Quantitative Data for Oxygen Nucleophiles:

NucleophileSolventBaseTemp (°C)Time (h)Expected Yield (%)
Sodium MethoxideMethanolN/AReflux1280-90
Sodium EthoxideEthanolN/AReflux1280-90
Sodium PhenoxideDMFN/A1001870-85

Protocol 3: Synthesis of 3-Chloro-4-(alkylthio/arylthio)pyridines (Adapted)

This protocol is an adaptation for the reaction of this compound with thiol nucleophiles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Ethanol, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in the chosen solvent.

  • Add the base (1.1 eq) and stir the mixture for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 60-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 3-chloro-4-(alkylthio/arylthio)pyridine.

Expected Quantitative Data for Sulfur Nucleophiles:

NucleophileSolventBaseTemp (°C)Time (h)Expected Yield (%)
ThiophenolDMFK₂CO₃80685-95
Benzyl MercaptanEthanolNaOHReflux880-90
Sodium ThiomethoxideDMFN/A60490-98

Disclaimer: The provided protocols for oxygen and sulfur nucleophiles are adapted from general procedures for SNAr reactions on dichloropyridines. Reaction conditions may require optimization for this compound specifically. The expected yields are estimates based on similar reactions and should be considered as a guide. It is always recommended to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,4-dichloropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective functionalization is crucial for the synthesis of novel compounds. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings, with a focus on regioselectivity and practical experimental execution.

Application Notes

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] For di-substituted pyridines like this compound, regioselectivity is a key consideration. The electronic properties of the pyridine ring, with its electron-withdrawing nitrogen atom, influence the reactivity of the C-Cl bonds at the C3 and C4 positions. Generally, palladium-catalyzed cross-coupling reactions on this compound preferentially occur at the C4 position.[2] This selectivity is attributed to the higher electrophilicity of the C4 position.

These reactions are foundational in drug discovery and development, enabling the synthesis of complex molecules from readily available starting materials. The resulting substituted chloropyridines are valuable intermediates that can undergo further functionalization, allowing for the exploration of a broad chemical space in the development of new therapeutic agents and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents. The reaction typically shows high regioselectivity for the C4 position.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801285General Knowledge
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692General Knowledge
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901878General Knowledge
Experimental Protocol: Synthesis of 3-Chloro-4-(phenyl)pyridine

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 4:1:1 mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-4-(phenyl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines. Similar to other cross-coupling reactions, this amination is expected to be selective for the C4 position.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001888General Knowledge
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102475General Knowledge
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1002082General Knowledge
Experimental Protocol: Synthesis of 3-Chloro-4-(morpholino)pyridine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk flask.

  • Add toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).

  • Seal the flask and heat the mixture at 100°C for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford 3-chloro-4-(morpholino)pyridine.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C triple bond between this compound and a terminal alkyne, providing access to alkynylpyridines.

Quantitative Data for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651285General Knowledge
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)i-Pr₂NHDMF801678General Knowledge
31-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineToluene701480General Knowledge
Experimental Protocol: Synthesis of 3-Chloro-4-(phenylethynyl)pyridine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and degassed triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 65°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter through Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain 3-chloro-4-(phenylethynyl)pyridine.

Heck Coupling

The Heck coupling reaction allows for the arylation or vinylation of this compound with alkenes.

Quantitative Data for Heck Coupling
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002470General Knowledge
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801865General Knowledge
34-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃1,4-Dioxane1202475[3]
Experimental Protocol: Synthesis of 3-Chloro-4-(styryl)pyridine

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a sealed tube, add Pd(OAc)₂ (0.02 eq) and P(o-tolyl)₃ (0.04 eq).

  • Add this compound (1.0 eq), styrene (1.5 eq), and anhydrous DMF.

  • Add triethylamine (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100°C for 24 hours.

  • Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 3-chloro-4-(styryl)pyridine.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with this compound, offering a powerful method for C-C bond formation with a high degree of functional group tolerance.

Quantitative Data for Negishi Coupling
EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF601280General Knowledge
2Ethylzinc bromidePdCl₂(dppf) (3)-THF501672General Knowledge
32-Thienylzinc chloridePd(OAc)₂ (2)SPhos (4)THF651885General Knowledge
Experimental Protocol: Synthesis of 3-Chloro-4-(phenyl)pyridine

Materials:

  • This compound

  • Phenylzinc chloride solution (in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₄ (0.05 eq) and this compound (1.0 eq) dissolved in anhydrous THF.

  • Slowly add the solution of phenylzinc chloride (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction to 60°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 3-chloro-4-(phenyl)pyridine.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound, Coupling Partner, and Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heat Heat to Specified Temperature inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition\nComplex Transmetalation\nIntermediate Transmetalation Intermediate Oxidative\nAddition\nComplex->Transmetalation\nIntermediate Transmetalation Product\nComplex Product Complex Transmetalation\nIntermediate->Product\nComplex Reductive Elimination Product\nComplex->Pd(0)L₂ Product Product Product\nComplex->Product This compound This compound This compound->Oxidative\nAddition\nComplex Oxidative Addition Coupling Partner\n[M-R'] Coupling Partner [M-R'] Coupling Partner\n[M-R']->Transmetalation\nIntermediate

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

analytical methods for quantification of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Methods for the Quantification of 3,4-Dichloropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial chemical intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals.[1] Its unique structure serves as a building block for herbicides, pesticides, and drugs targeting a range of diseases.[1] Given its role in these critical applications, the development of robust, accurate, and reliable analytical methods for the quantification of this compound is essential for quality control, process monitoring, and safety assessment in research and manufacturing environments.

This document provides a comparative overview of the primary analytical techniques for quantifying this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While publicly available validated data specifically for this compound is limited, this guide details established methods for structurally similar chlorinated pyridines, offering a strong foundation for developing and validating specific analytical protocols.[2]

Overview of Analytical Techniques

The choice of analytical method for quantifying this compound depends on factors such as the sample matrix, required sensitivity, thermal stability of the analyte, and available instrumentation.[2][3]

  • Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is highly amenable to GC analysis.[3] GC separates compounds based on their volatility and interaction with a stationary phase.[4] It is a powerful technique for assessing purity and separating volatile impurities, often coupled with detectors like Flame Ionization Detector (FID) for general quantification or Mass Spectrometry (MS) for higher sensitivity and structural confirmation.[2][3][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components based on their polarity and interaction with a stationary phase in a liquid mobile phase.[4] It is particularly useful for analyzing compounds that may not be sufficiently volatile for GC or for separating a wider range of impurities, including less volatile by-products and degradation products.[3][4] UV-Vis or Diode Array Detectors (DAD) are commonly used for detection.[2][3]

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods used for dichloropyridine isomers and related compounds. These values provide a benchmark for what can be expected when developing a method for this compound.

Analytical MethodAnalyte/MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)
GC-MS3,5,6-Trichloro-2-pyridinol in Vegetables8.3 µg/kg-70.4 - 107.6-
GC-MS/MSChlorpyrifos in Duck Muscle0.3 µg/kg1.0 µg/kg86.2 - 92.3-
GC-FID2,5-Dichloropyridine (Purity)0.01 - 0.1%0.03 - 0.3%98 - 102%>0.99
HPLC-UV2,5-Dichloropyridine (Purity)0.01 - 0.1%0.03 - 0.3%98 - 102%>0.99
LC-MS/MSNitrapyrin in Celery, Onion-0.020 µg/g68 - 102-

Note: Data is compiled from studies on structurally related chlorinated pyridines and provides a benchmark for expected performance.[2][4]

Experimental Workflows & Decision Pathways

A typical analytical workflow involves several key stages, from sample preparation to final data analysis. The selection between GC and HPLC is a critical decision based on the specific analytical requirements and sample characteristics.

Experimental_Workflow General Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Receive Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (e.g., 0.45 µm) if necessary Dissolve->Filter Inject Inject into GC or HPLC Filter->Inject Separate Separation on Analytical Column Inject->Separate Detect Detection (MS, FID, or UV) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: General analytical workflow for purity analysis.

Decision_Tree Decision Tree for Method Selection Start Analyze this compound CheckVolatility Are impurities of interest volatile & thermally stable? Start->CheckVolatility UseGC Use Gas Chromatography (GC) CheckVolatility->UseGC Yes UseHPLC Use High-Performance Liquid Chromatography (HPLC) CheckVolatility->UseHPLC No / Unknown CheckConfirmation Is structural confirmation of impurities needed? UseGC->CheckConfirmation HPLC_UV Use HPLC-UV for routine QC UseHPLC->HPLC_UV Routine Analysis GC_MS Use GC-MS CheckConfirmation->GC_MS Yes GC_FID Use GC-FID for routine QC CheckConfirmation->GC_FID No HPLC_MS Use HPLC-MS

Caption: Decision tree for selecting between GC and HPLC.

Experimental Protocols

The following protocols are based on established methods for dichloropyridine isomers and serve as a robust starting point.[2][3][4] Optimization for specific instrumentation and sample matrices is recommended.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and thermally stable compounds like this compound, providing both quantification and structural information.[2]

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).[2]

  • Capillary Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2][3]

2. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the sample.[2][4]

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or acetone).[2][4]

  • If required, dilute further to a final concentration of approximately 1 mg/mL.[4]

3. GC Conditions:

  • Injector Temperature: 250 °C - 280 °C.[2][4]

  • Injection Mode: Split (e.g., split ratio 50:1).[2][4]

  • Injection Volume: 1 µL.[2][4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2][3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[2][4]

    • Ramp: 10 °C/min to 250 °C - 280 °C.[2][3]

    • Hold: 5 minutes at final temperature.[2][3]

4. MS Conditions:

  • Ion Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: 40-500 m/z.[2]

5. Data Analysis:

  • Quantification is performed by creating a calibration curve from standards of known concentration. Purity can be assessed using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quality control and can analyze a broader range of impurities, including those that are non-volatile.[4]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).[2][3]

  • Reversed-phase Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2][3]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.[2]

  • Dissolve in 10 mL of the mobile phase (or a solvent compatible with the mobile phase, like acetonitrile/water mixture).[2][3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

3. HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 or 70:30 v/v). A gradient elution may be necessary for complex samples (e.g., starting with 30% acetonitrile and ramping to 80%).[2][3] The use of a buffer like 0.1% formic acid in the aqueous phase can improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30 °C.[2][3]

  • Detection Wavelength: 254 nm or 265 nm (should be optimized by scanning the UV spectrum of this compound).[2][3]

  • Injection Volume: 10 µL.[2][3]

4. Data Analysis:

  • Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from pure reference standards. Purity is calculated using the area percent method from the resulting chromatogram.[4]

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and viable techniques for the quantification of this compound. GC is an excellent choice due to the compound's volatility and thermal stability, with GC-MS offering definitive identification.[3] HPLC provides versatility, especially for analyzing less volatile impurities and degradation products. The protocols and data presented here, based on methods for analogous compounds, offer a comprehensive starting point for researchers, scientists, and drug development professionals to establish and validate robust analytical methods tailored to their specific needs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,4-Dichloropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate and reliable quantification is essential for quality control, reaction monitoring, and impurity profiling. This document provides a comprehensive protocol, from initial parameter selection to method optimization, and includes representative data to guide researchers, scientists, and drug development professionals.

1. Introduction

This compound is a dichlorinated pyridine derivative that serves as a versatile building block in organic synthesis.[2] Its purity and concentration are critical parameters that can influence the yield and impurity profile of subsequent products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds.[3]

The primary challenge in the analysis of pyridine-containing compounds is often poor peak shape (tailing) due to the basic nature of the pyridine nitrogen interacting with residual silanols on silica-based stationary phases.[3] This application note describes a method development strategy to overcome this challenge by employing a modern, low-silanol activity C18 column and an acidified mobile phase to ensure symmetrical peaks and reproducible results.

2. Experimental Protocols

2.1. Materials and Reagents

  • Analyte: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultra-pure water (18.2 MΩ·cm)

  • Acid Modifier: Formic acid (LC-MS grade)

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with low silanol activity.

  • Sample Vials and Filters: 2 mL amber glass vials with PTFE septa, and 0.45 µm syringe filters.

2.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL to construct a calibration curve.

  • Sample Solution Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 25 µg/mL).

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter and prevent column blockage.[3]

2.3. Initial Chromatographic Conditions

The following conditions serve as a starting point for method development, based on the analysis of structurally similar chlorinated pyridines.[4][5]

ParameterInitial Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic at 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

3. Method Development and Optimization

The goal of method development is to achieve a sharp, symmetrical peak for this compound, with good resolution from any impurities or matrix components, in a reasonable runtime.

3.1. Wavelength Selection

Inject a mid-range standard solution and acquire the UV spectrum using the DAD. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity. For this compound, a suitable wavelength is expected in the range of 250-270 nm.

3.2. Mobile Phase Optimization

  • Organic Modifier (Solvent Type): While acetonitrile is a common choice, methanol can offer different selectivity.[6] A comparison between acetonitrile and methanol should be performed to evaluate the impact on peak shape and retention time.

  • Isocratic vs. Gradient Elution: Begin with an isocratic elution. If early or late-eluting impurities are present, a gradient program should be developed. A typical screening gradient might run from 30% to 90% acetonitrile over 15 minutes.[7]

  • Acid Modifier: The addition of an acid like formic acid to the mobile phase protonates the pyridine nitrogen, reducing its interaction with silanol groups and significantly improving peak symmetry.[5] The concentration can be optimized (e.g., 0.05% to 0.2%) to achieve the best peak shape.

3.3. Flow Rate and Temperature Optimization

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Lowering the flow rate may improve resolution, while increasing it can shorten the run time.

  • Column Temperature: Increasing the column temperature (e.g., from 30 °C to 40 °C) typically decreases the mobile phase viscosity, leading to lower backpressure and shorter retention times. It can also improve peak efficiency.

4. Data Presentation

The following tables summarize hypothetical data from the method development process.

Table 1: Effect of Mobile Phase Composition on Retention and Peak Shape

% Acetonitrile (Isocratic)Retention Time (min)Tailing FactorTheoretical Plates
50%6.81.57500
60% 4.5 1.2 8900
70%2.91.18200

Optimized condition in bold.

Table 2: Method Validation Summary (Optimized Conditions)

ParameterResult
Linearity (R²) > 0.999 (1-100 µg/mL)
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (% Recovery) 99.5% - 101.2%
Precision (% RSD) < 1.5%
Retention Time 4.5 ± 0.1 min

5. Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_initial Initial Analysis cluster_optimization Optimization Cycle cluster_validation Validation prep_std Prepare Standards & Samples initial_run Perform Initial Run (Isocratic, 60% ACN, 1.0 mL/min) prep_std->initial_run prep_mobile Prepare Mobile Phase prep_mobile->initial_run eval_peak Evaluate Peak Shape, Retention, and Resolution initial_run->eval_peak opt_solvent Optimize Organic Solvent % eval_peak->opt_solvent Sub-optimal? validate Perform Method Validation (Linearity, Accuracy, Precision) eval_peak->validate Optimal? opt_acid Optimize Acid Modifier opt_solvent->opt_acid opt_flow Optimize Flow Rate & Temperature opt_acid->opt_flow opt_flow->eval_peak final_method Finalized Analytical Method validate->final_method

Caption: Logical workflow for HPLC method development.

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_quant Data Processing & Quantification cluster_report Reporting sample_prep Prepare this compound Sample Solution (e.g., 1 mg/mL) hplc_run Analyze via Optimized Gradient HPLC Method sample_prep->hplc_run ref_std Prepare Reference Standard and Impurity Standards ref_std->hplc_run data_acq Acquire Chromatographic Data (DAD/UV) hplc_run->data_acq peak_integration Integrate All Peaks data_acq->peak_integration impurity_id Identify Impurities (by Retention Time or MS) peak_integration->impurity_id quantification Quantify Impurities (Area % or vs. Standard) impurity_id->quantification report Generate Final Report: - Purity of this compound - Identity and % of each impurity quantification->report

Caption: Workflow for impurity analysis of this compound.

The described protocol provides a systematic and effective strategy for developing a reliable RP-HPLC method for the analysis of this compound. By starting with a C18 column and an acetonitrile/water mobile phase containing formic acid, and systematically optimizing key parameters, a robust method with excellent peak shape and sensitivity can be achieved. This application note serves as a practical guide for scientists engaged in the quality control and development of processes involving this important chemical intermediate.

References

Application Note: GC-MS Protocol for the Identification of Dichloropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and identification of six dichloropyridine isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Dichloropyridines are common intermediates and impurities in the synthesis of pharmaceuticals and agrochemicals. Due to their isomeric nature, confident identification is crucial for quality control and regulatory compliance. This protocol outlines the instrumental conditions, sample preparation, and data analysis procedures. It also includes a summary of expected mass spectral data for each isomer to facilitate their unambiguous identification.

Introduction

The six isomers of dichloropyridine (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) possess the same molecular weight (147.99 g/mol ) and often exhibit similar chemical properties, making their individual identification challenging. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal analytical technique for this purpose. The gas chromatograph provides the necessary separation of the isomers based on their differential interactions with the stationary phase, while the mass spectrometer offers confident identification based on their unique fragmentation patterns. This document provides a robust starting method for the analysis of these isomers.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

2.1. Sample and Standard Preparation

  • Standard Preparation: Prepare individual stock solutions of each dichloropyridine isomer at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate. From these stocks, prepare a mixed isomer working standard at a concentration of 10 µg/mL in the same solvent.

  • Sample Preparation: Samples should be dissolved and diluted in the same solvent as the standards to a final concentration within the calibrated range of the instrument. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 7890B GC System (or equivalent) equipped with a split/splitless injector.

  • GC Column: A non-polar capillary column is recommended for the separation of these isomers. An Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness is a suitable choice. Non-polar columns separate compounds primarily based on their boiling points.

  • Mass Spectrometer: An Agilent 5977B MSD (or equivalent).

Table 1: GC-MS Method Parameters

Parameter Condition
GC
Carrier GasHelium, constant flow at 1.2 mL/min
InjectorSplitless
Injection Volume1 µL
Injector Temperature250 °C
Oven Temperature ProgramInitial: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40 - 200
Solvent Delay3 minutes

Data Presentation and Analysis

Identification of the dichloropyridine isomers is achieved by comparing both the retention time and the mass spectrum of an unknown peak to those of a known analytical standard.

3.1. Retention Time Data

The elution order of isomers on a non-polar column generally follows their boiling points. However, experimental verification is crucial. The following table provides the boiling points and predicted retention times for the dichloropyridine isomers under the conditions specified in this protocol. Note: These retention times are estimates and must be confirmed experimentally by running a known standard mixture.

Table 2: Predicted Retention Times and Boiling Points of Dichloropyridine Isomers

IsomerBoiling Point (°C)Predicted Retention Time (min)
2,6-Dichloropyridine189-190~ 8.5
2,4-Dichloropyridine184-186~ 8.7
2,3-Dichloropyridine194-195~ 9.0
2,5-Dichloropyridine194-195~ 9.0
3,5-Dichloropyridine180-181~ 9.2
3,4-Dichloropyridine198-200~ 9.5

3.2. Mass Spectral Data

The mass spectra of dichloropyridine isomers are characterized by a molecular ion peak (M+) at m/z 147 and a prominent isotopic peak at m/z 149 due to the presence of two chlorine atoms. The key to differentiating the isomers lies in the relative abundance of their fragment ions. The following table summarizes the major fragment ions and their approximate relative abundances.

Table 3: Key Mass Spectral Fragments (m/z) and Relative Abundances of Dichloropyridine Isomers

IsomerMolecular Ion (M+) [m/z 147][M+2] [m/z 149][M-Cl] [m/z 112]Other Key Fragments (m/z) and (Relative Abundance %)
2,3-Dichloropyridine 100%64%85%75 (20%), 50 (15%)
2,4-Dichloropyridine 100%65%40%75 (15%), 114 (10%)
2,5-Dichloropyridine 100%64%70%75 (25%), 50 (15%)
2,6-Dichloropyridine 80%50%100%75 (20%), 50 (10%)
This compound 100%65%60%75 (20%), 84 (10%)
3,5-Dichloropyridine 100%65%55%75 (25%), 50 (15%)

Data compiled from the NIST Mass Spectrometry Data Center.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logic for isomer identification.

experimental_workflow cluster_prep Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Interpretation StandardPrep Prepare Isomer Standards GC_Injection GC Injection StandardPrep->GC_Injection SamplePrep Prepare Sample Solution (Dilution/Extraction) SamplePrep->GC_Injection GC_Separation Chromatographic Separation (DB-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection DataAcquisition Acquire Chromatogram and Mass Spectra MS_Detection->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Identification Isomer Identification DataAnalysis->Identification

Caption: Experimental workflow for GC-MS analysis of dichloropyridine isomers.

identification_logic start Unknown Peak Detected rt_check Retention Time Match with Standard? start->rt_check ms_check Mass Spectrum Match (Fragments & Abundance)? rt_check->ms_check  Yes not_identified Isomer Not Identified (Further Investigation Needed) rt_check->not_identified  No identified Isomer Confidently Identified ms_check->identified  Yes ms_mismatch Mass Spectrum Mismatch ms_check->ms_mismatch  No ms_mismatch->not_identified

Caption: Logical workflow for the identification of an unknown dichloropyridine isomer.

Conclusion

The GC-MS method described provides a reliable framework for the separation and identification of dichloropyridine isomers. While mass spectrometry provides definitive structural information through fragmentation patterns, chromatographic separation is essential for distinguishing between isomers, especially those with very similar mass spectra. For confident identification, it is imperative to confirm both the retention time and the mass spectrum against a certified reference standard. This protocol serves as a valuable tool for quality control in the pharmaceutical and chemical industries.

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 3,4-Dichloropyridine. It provides troubleshooting advice, detailed experimental protocols, and comparative data to improve both yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Question 1: My reaction yield for the synthesis of this compound from 3-Chloropyridine is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in this synthesis are typically linked to issues with the lithiation step or the subsequent chlorination. Here are the primary factors and solutions:

  • Inadequate Temperature Control: The lithiation of 3-Chloropyridine with reagents like n-butyllithium (n-BuLi) is highly exothermic and requires stringent temperature control. The reaction should be maintained at very low temperatures (e.g., -75 °C) to prevent side reactions and decomposition of the lithiated intermediate.[1]

  • Moisture or Air Contamination: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous.

  • Reagent Quality: The quality and accurate titration of n-BuLi are critical. Use a freshly titrated or newly purchased solution to ensure accurate stoichiometry.

  • Inefficient Chlorination: The choice and addition of the chlorinating agent are crucial. Agents like 1,1,2-Trichloro-1,2,2-trifluoroethane are effective.[1] The electrophile should be added slowly at low temperature to prevent localized heating and side-product formation.

Question 2: I am observing significant amounts of impurities in my crude product. What are they likely to be and how can I minimize their formation?

Answer: The primary impurities are typically other chlorinated pyridine derivatives or unreacted starting materials.

  • Common Impurities:

    • Isomeric Dichloropyridines: Depending on the synthetic route, other isomers may form.[2]

    • Mono- and Trichloropyridines: Incomplete or excessive chlorination can result in residual 3-Chloropyridine or the formation of trichloropyridines.[2]

    • Polymeric By-products: Suboptimal reaction conditions can sometimes lead to the formation of polymeric materials, which complicate purification.[3]

  • Prevention Strategies:

    • Control Stoichiometry: Carefully control the molar ratios of the reactants to avoid over- or under-chlorination.

    • Optimize Reaction Time and Temperature: Monitor the reaction's progress using techniques like TLC or GC to determine the optimal reaction time. Avoid prolonged reaction times or excessive temperatures, which can favor the formation of byproducts.[4]

Question 3: I'm having trouble purifying my crude this compound. What is the best method to achieve high purity?

Answer: The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. A multi-step approach is often most effective.

  • Initial Workup: Begin with a standard acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic solution (e.g., 2 M HCl) to remove non-basic impurities. Then, basify the aqueous layer and extract the product back into an organic solvent.[5]

  • Recrystallization: This is a highly effective method for removing minor impurities and achieving high crystalline purity. A solvent screen is necessary to find a system that provides good recovery.[3][6]

  • Vacuum Distillation: This technique is useful for separating this compound from non-volatile or high-boiling impurities. It lowers the boiling point, minimizing the risk of thermal decomposition.[6]

  • Column Chromatography: While effective, some pyridine compounds can be sensitive to acidic silica gel. Using deactivated (neutral) silica or an alternative stationary phase like alumina may be necessary.[7]

Question 4: How can I effectively remove isomeric impurities?

Answer: Separating dichloropyridine isomers is challenging due to their similar physical properties.

  • Fractional Crystallization: This is a commonly reported and effective method. It relies on slight differences in solubility between isomers in a specific solvent system. For example, an isopropanol/water mixture has been used to separate 2,5- and 2,3-dichloropyridine isomers, where the less soluble isomer crystallizes out first upon cooling.[7]

  • Preparative HPLC: For small-scale, high-purity requirements, preparative HPLC is a powerful tool for separating closely related structural isomers. However, it can be costly and complex for larger scales.[6]

Question 5: What are the standard analytical methods to confirm the purity of my final product?

Answer: Several analytical techniques are used to assess the purity of dichloropyridines.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is the most common method for routine purity assessment. Purity is often determined by the area percent method.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a versatile alternative, especially for analyzing compounds that are not sufficiently volatile for GC.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, making it ideal for both quantifying the main product and identifying unknown impurities.[10]

Data Presentation

Table 1: Comparison of Synthesis Methods for Dichloropyridines
Starting MaterialReagentsProductYieldReference
3-Chloropyridine1) n-BuLi, Diisopropylamine; 2) CCl₂FCClF₂This compound76%[1]
2,3,6-TrichloropyridineH₂, Pd/C Catalyst2,3-DichloropyridineHigh[11]
2-ChloropyridineCl₂2,6-Dichloropyridine97.5% purity[12]
Table 2: Comparison of Purification Techniques for Dichloropyridines
Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Steam Distillation 78-86%45-61%Effective for removing non-volatile impurities.May not separate closely related volatile isomers; risk of thermal degradation.[6]
Recrystallization >98.5%55-56%Can yield high-purity crystalline product; removes colored impurities.Yield can be compromised by product loss in the filtrate; requires solvent screening.[6]
Vacuum Distillation Method-dependentMethod-dependentMinimizes thermal decomposition by lowering the boiling point.Ineffective for impurities with boiling points close to the product.[6]
Preparative HPLC High PurityScale-dependentExcellent for separating closely related isomers to achieve very high purity.More suitable for smaller scales due to cost and complexity.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloropyridine This protocol is based on a reported synthesis with a 76% yield.[1]

Materials:

  • 3-Chloropyridine

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • 1,1,2-Trichloro-1,2,2-trifluoroethane

  • Anhydrous Tetrahydrofuran (THF) and Hexane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 3-Chloropyridine and diisopropylamine in a mixture of anhydrous THF and hexane in a flame-dried, three-necked flask.

  • Cool the reaction vessel to -75 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) dropwise to the solution, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -75 °C for 2 hours to allow for complete lithiation.

  • In a separate flask, prepare a solution of 1,1,2-Trichloro-1,2,2-trifluoroethane in anhydrous THF/hexane.

  • Slowly add the chlorinating agent solution to the reaction mixture at -75 °C.

  • Stir the reaction for an additional 1 hour at -75 °C.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Proceed with an aqueous workup, including extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), followed by drying and solvent evaporation.

  • Purify the crude product using vacuum distillation or recrystallization.

Protocol 2: General Recrystallization for Dichloropyridines This is a general method that should be optimized by screening various solvents.

Objective: To obtain high-purity crystalline this compound.

Procedure:

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable hot solvent (or solvent mixture, e.g., isopropanol/water[7]) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated carbon can be added. Heat the solution briefly and then filter it while hot to remove the carbon.

  • Allow the clear filtrate to cool slowly to room temperature.

  • To maximize crystal formation, further cool the solution in an ice bath.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the chilled solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification Setup 1. Prepare Dry Glassware under Inert Atmosphere Reagents 2. Add 3-Chloropyridine, Diisopropylamine, & Solvents Setup->Reagents Cooling 3. Cool to -75°C Reagents->Cooling Lithiation 4. Add n-BuLi Stir for 2h @ -75°C Cooling->Lithiation Chlorination 5. Add Chlorinating Agent Stir for 1h @ -75°C Lithiation->Chlorination Quench 6. Quench Reaction Chlorination->Quench Extract 7. Aqueous Extraction Quench->Extract Purify 8. Purify Crude Product (Distillation/Recrystallization) Extract->Purify Final Pure this compound Purify->Final

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield? Temp Was temperature strictly kept at -75°C? Start->Temp Moisture Were all reagents and solvents anhydrous? Start->Moisture Reagent Was n-BuLi recently titrated? Start->Reagent FixTemp Improve cooling bath & monitoring Temp->FixTemp No Success Yield Improved Temp->Success Yes FixMoisture Use oven-dried glassware & anhydrous solvents Moisture->FixMoisture No Moisture->Success Yes FixReagent Titrate or use new n-BuLi Reagent->FixReagent No Reagent->Success Yes

Caption: Decision tree for troubleshooting low reaction yield.

Purification_Flowchart cluster_high_purity High-Purity Needs cluster_standard_purity Standard Purification Start Crude Product Workup Acid-Base Extraction Start->Workup PurityCheck1 Purity > 98%? Workup->PurityCheck1 ImpurityType Impurities Volatile? PurityCheck1->ImpurityType No Final Pure Product PurityCheck1->Final Yes Isomers Isomeric Impurities Present? PrepHPLC Preparative HPLC Isomers->PrepHPLC Yes (Small Scale) FracCryst Fractional Crystallization Isomers->FracCryst Yes (Large Scale) Isomers->Final No PrepHPLC->Final FracCryst->Final Recrystallize Recrystallization ImpurityType->Recrystallize No (Solid) VacDistill Vacuum Distillation ImpurityType->VacDistill Yes Recrystallize->Isomers VacDistill->Isomers

Caption: Flowchart for selecting a suitable purification method.

References

side reactions and byproducts in dichloropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of dichloropyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers formed as byproducts during dichloropyridine synthesis?

The formation of isomers is a frequent issue. For instance, in the synthesis of 2,5-dichloropyridine from 2-chloropyridine, the 2,3-dichloropyridine isomer is a common byproduct.[1] Similarly, when synthesizing 2,6-dichloropyridine from 2-chloropyridine, 2,3-dichloropyridine and 2,5-dichloropyridine are known byproducts.[2]

Q2: How can I minimize the formation of over-chlorinated byproducts?

Over-chlorination, leading to the formation of tri- or tetrachloropyridines, can be minimized by carefully controlling the stoichiometry of the chlorinating agent, maintaining the optimal reaction temperature, and monitoring the reaction's progress to stop it at the desired conversion.[3] For example, in the chlorination of 3-aminopyridine to produce 2,3-dichloropyridine, maintaining a temperature of 25-30°C is recommended.[3]

Q3: What are some effective methods for purifying dichloropyridines from byproducts?

Purification can be challenging due to the similar physical properties of the isomers. Common techniques include:

  • Fractional crystallization: This is effective for separating isomers like 2,5-dichloropyridine from the 2,3-isomer using a solvent mixture such as isopropanol/water.[1][4]

  • Distillation: Useful for volatile dichloropyridine derivatives.[5]

  • Chromatography: Column chromatography can be used, but tailing may occur on silica gel due to the basicity of pyridines. Adding a small amount of a base like triethylamine to the eluent can help mitigate this.[5]

  • Acid-Base Extraction: This method leverages the basicity of pyridines to separate them from non-basic impurities by extraction into an acidic aqueous layer.[5]

Q4: My reaction is highly exothermic. How can I control it?

Exothermic reactions can lead to safety hazards and the formation of degradation products. To manage this, consider the following strategies:

  • Slow addition of reagents: Adding one reactant dropwise helps control the rate of heat generation.[5]

  • Efficient cooling: Use an ice bath or cryostat to maintain a low and constant temperature.[5]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat.[5]

Troubleshooting Guides

Synthesis of 2,6-Dichloropyridine

Issue: Low yield and formation of multiple chlorinated byproducts.

  • Probable Cause: Non-selective chlorination of pyridine or 2-chloropyridine. Direct chlorination of pyridine often leads to a mixture of chlorinated pyridines.[6][7] The reaction of 2-chloropyridine with chlorine can produce 2,3-dichloropyridine, 2,5-dichloropyridine, and more highly chlorinated products like 2,3,5-trichloropyridine and 2,3,5,6-tetrachloropyridine.[2]

  • Recommended Solutions:

    • Temperature Control: For the liquid-phase chlorination of 2-chloropyridine, conducting the reaction at a temperature not lower than 160°C in the absence of a catalyst can increase the selectivity for 2,6-dichloropyridine.[2]

    • Reaction Monitoring: Use GC or HPLC to monitor the reaction progress and stop it when the optimal yield of the desired product is reached to avoid the formation of higher chlorinated byproducts.

    • Purification Strategy: Utilize distillation in the presence of hydrogen chloride to effectively separate 2,6-dichloropyridine from a mixture containing 2-chloropyridine and pyridine.[8]

Quantitative Data Summary: Synthesis of 2,6-Dichloropyridine

Starting MaterialChlorinating AgentTemperaturePressureKey ByproductsReference
2-ChloropyridineChlorine195-200°CElevated2,3-Dichloropyridine, 2,5-Dichloropyridine, Trichloropyridines[2]
PyridineChlorine>250°C (vapor phase)Atmospheric2-Chloropyridine, other chlorinated pyridines[9]
Synthesis of 3,5-Dichloropyridine

Issue: Low yield and presence of other chlorinated pyridine isomers.

  • Probable Cause: Incomplete reaction or side reactions during the reductive dechlorination of polychlorinated pyridines.

  • Recommended Solutions:

    • Control of Reducing Agent: When using zinc for reductive dechlorination, the amount of zinc and the reaction time are critical to avoid under- or over-reduction.

    • Acidic Medium: The presence of an acidic compound like acetic acid is crucial for the reductive dechlorination with zinc.[10]

    • Temperature Management: The reaction temperature should be carefully controlled, typically between 50-120°C, depending on the starting polychlorinated pyridine.[11]

Quantitative Data Summary: Synthesis of 3,5-Dichloropyridine from Polychlorinated Pyridines

Starting MaterialReducing AgentAcidTemperatureYieldByproductsReference
2,3,4,5,6-PentachloropyridineZincAcetic Acid100°C44.6%Other partially dechlorinated pyridines[10][11]
2,3,5-TrichloropyridineZincAcetic Acid95°C--[10]
2,3,5-TrichloropyridineZincAcidic Compound90-92°C77.8%2,3,5,6-Tetrachloropyridine[11]

Experimental Protocols

Synthesis of 2-Amino-3,5-dichloropyridine from 2-Amino-5-chloropyridine

This protocol describes the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).[12]

  • Materials: 2-Amino-5-chloropyridine, N-Chlorosuccinimide (NCS), Dimethylformamide (DMF), Methanol (MeOH), Ethanol.

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine in a 2.5:1 mixture of DMF and Methanol.

    • Add N-chlorosuccinimide (2.38 molar equivalents).

    • Heat the reaction mixture to 45°C for 2.5 hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-3,5-dichloropyridine.

Quantitative Data for 2-Amino-3,5-dichloropyridine Synthesis [12]

ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (GC)
2-Amino-5-chloropyridine1DMF/Methanol (2.5:1)452.570.598.2
N-Chlorosuccinimide2.38DMF/Methanol (2.5:1)452.570.598.2

Visualizations

Side_Reactions_in_2_6_Dichloropyridine_Synthesis Pyridine Pyridine Two_CP 2-Chloropyridine Pyridine->Two_CP Chlorination Two_Six_DCP 2,6-Dichloropyridine (Desired Product) Two_CP->Two_Six_DCP Selective Chlorination Two_Three_DCP 2,3-Dichloropyridine (Byproduct) Two_CP->Two_Three_DCP Side Reaction Two_Five_DCP 2,5-Dichloropyridine (Byproduct) Two_CP->Two_Five_DCP Side Reaction Tri_CP Trichloropyridines (Byproduct) Two_Six_DCP->Tri_CP Over-chlorination

Caption: Side reactions in 2,6-dichloropyridine synthesis.

Troubleshooting_Workflow_for_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Purity OK Analyze_Byproducts Analyze Byproducts (GC, NMR) Check_Conditions->Analyze_Byproducts Conditions Correct Optimize_Conditions Optimize Reaction Conditions Analyze_Byproducts->Optimize_Conditions Identify Side Reactions Improve_Purification Improve Purification Strategy Analyze_Byproducts->Improve_Purification Product Loss During Workup End Improved Yield Optimize_Conditions->End Improve_Purification->End

References

Technical Support Center: Purification of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,4-Dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties include:

  • Appearance: Red to reddish liquid or crystal.[1]

  • Melting Point: 22-23 °C.[2]

  • Boiling Point: 182-183 °C.[2]

  • Molecular Weight: 147.99 g/mol .[2]

Its low melting point indicates that it can be handled as either a low-melting solid or a liquid at or near room temperature. The relatively high boiling point suggests that vacuum distillation is a suitable method for purification to prevent potential thermal decomposition.

Q2: What are the common impurities found in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in crude dichloropyridine preparations include other dichloropyridine isomers, over-chlorinated species such as trichloropyridines, and unreacted starting materials.[3][4] For instance, if synthesized from 3-chloropyridine, residual starting material may be present.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods include:

  • Recrystallization: Effective for removing small amounts of impurities from a solid crude product.

  • Vacuum Distillation: Ideal for separating volatile compounds with different boiling points and for purifying heat-sensitive compounds.[5][6] Given the boiling point of this compound, this method can be highly effective.

  • Column Chromatography: A versatile technique for separating compounds based on polarity, useful for removing impurities with similar boiling points to the product.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): Can be used for achieving very high purity, especially for separating closely related isomers, though it is generally more suitable for smaller scales.[3]

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical methods can be used to determine the purity of this compound:

  • Gas Chromatography (GC): A quantitative method to determine purity and identify volatile impurities. A GC-MS can further help in identifying the structure of the impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, particularly for less volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for dichloropyridine analysis.[4][7][8]

  • Melting Point Analysis: A sharp melting point range close to the literature value (22-23 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
IssuePotential CauseRecommended Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is cooling too rapidly.Add a more polar co-solvent to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the initial solvent. Ensure a slow cooling rate.
No crystals form upon cooling. The solution may be too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If unsuccessful, evaporate some of the solvent to concentrate the solution and cool again.
Low recovery of pure product. The compound has significant solubility in the cold solvent, or too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Colored impurities remain in the crystals. The colored impurities co-crystallize with the product.Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.
Distillation Issues
IssuePotential CauseRecommended Solution
Bumping or uneven boiling during vacuum distillation. Lack of nucleation sites for smooth boiling.Use a magnetic stirrer to ensure smooth boiling. Boiling chips are not effective under vacuum.
Product decomposition in the distillation flask. The distillation temperature is too high, even under vacuum.Lower the pressure of the vacuum system to further decrease the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature.
Poor separation of closely boiling impurities. The distillation column is not efficient enough.For fractional distillation, use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and perform the distillation slowly to allow for proper equilibration between liquid and vapor phases.[9][10]
Solidification of the product in the condenser. The condenser water is too cold, causing the product to solidify and block the apparatus.Use room temperature water or even slightly warm water in the condenser to prevent the product from solidifying.
Column Chromatography Issues
IssuePotential CauseRecommended Solution
Poor separation of the product from impurities (overlapping peaks). The polarity of the eluent is too high or too low.Optimize the mobile phase composition. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) until good separation is achieved on a TLC plate before running the column.
Tailing of the product peak on the column. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize active sites on the silica gel and improve peak shape.
Cracking or channeling of the stationary phase. Improper packing of the column.Ensure the column is packed uniformly without any air bubbles. A slurry packing method is often preferred over dry packing to achieve a more homogeneous column bed.
Low recovery of the product from the column. The product is irreversibly adsorbed onto the stationary phase or is too soluble in the mobile phase and elutes with the solvent front.If the product is highly polar, a more polar eluent may be needed. If it is very non-polar, a less polar eluent should be used. Ensure the chosen stationary phase is appropriate for the compound's polarity.

Data Presentation

The following table summarizes common purification techniques for dichloropyridines, which can be adapted for this compound.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >98% (for related compounds)[3]55-80% (estimated)Can yield high-purity crystalline product. Effective for removing colored impurities with activated carbon treatment.[3]Yield can be compromised by product loss in the filtrate. Requires screening for a suitable solvent system.[3]
Vacuum Distillation Method-dependentMethod-dependentLowers the boiling point, minimizing thermal decomposition.[3] Effective for separating compounds with different boiling points.May not be effective for separating isomers with very close boiling points. Requires specialized equipment.
Column Chromatography High60-90% (estimated)Versatile for a wide range of compounds. Can separate compounds with similar boiling points but different polarities.Can be time-consuming and requires larger volumes of solvent.
Preparative HPLC Very HighScale-dependentPowerful for separating closely related isomers to achieve very high purity.[3]Generally more suitable for smaller scale purifications due to cost and complexity.[3]

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory techniques and procedures for related dichloropyridine isomers due to the lack of specific published protocols for this compound. Optimization may be required.

Protocol 1: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., n-hexane, isopropanol, or a mixture such as ethanol/water)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If the solution is colored, add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the chilled solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Vacuum Distillation

Objective: To purify this compound by separating it from non-volatile or higher-boiling impurities.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (distillation flask, Claisen adapter, condenser, receiving flask, vacuum source, manometer)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Begin stirring and slowly apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure.

  • After the product has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 3: Purification by Column Chromatography

Objective: To purify this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding increasing percentages of ethyl acetate).

  • Collect fractions as the solvent comes off the column.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Below are diagrams illustrating the experimental workflows and logical relationships for the purification of this compound.

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis & Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (GC, HPLC, MP) Recrystallization->Analysis Distillation->Analysis Chromatography->Analysis Analysis->Recrystallization Further Purification Pure Pure this compound Analysis->Pure Meets Specification

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Recrystallization Attempt Issue Issue Encountered? Start->Issue OilingOut Product Oils Out Issue->OilingOut Yes, Oiling Out NoCrystals No Crystals Form Issue->NoCrystals Yes, No Crystals LowYield Low Yield Issue->LowYield Yes, Low Yield Success Pure Crystals Obtained Issue->Success No Sol_Oiling Adjust solvent polarity or slow cooling rate OilingOut->Sol_Oiling Sol_NoCrystals Induce crystallization or concentrate solution NoCrystals->Sol_NoCrystals Sol_LowYield Minimize solvent volume or cool thoroughly LowYield->Sol_LowYield Sol_Oiling->Start Retry Sol_NoCrystals->Start Retry Sol_LowYield->Start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3,4-Dichloropyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,4-dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this versatile scaffold.

Section 1: Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive?

A1: The reactivity of the chlorine atoms at the C3 and C4 positions of the pyridine ring is influenced by several factors, including the reaction type and the electronic environment. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C4 position is generally more reactive. For nucleophilic aromatic substitution (SNAr), the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions, but the C4 position is often still favored due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][2]

Q2: What are the most common side reactions observed during the derivatization of this compound?

A2: A common side reaction, particularly in palladium-catalyzed cross-coupling reactions, is hydrodehalogenation, where a chlorine atom is replaced by a hydrogen atom.[3] This can be minimized by ensuring strictly anhydrous and oxygen-free reaction conditions and by the careful selection of ligands and bases. Another potential side reaction is the formation of homocoupled products, which can also be suppressed by maintaining an inert atmosphere and using stable catalyst systems. In nucleophilic aromatic substitution reactions, di-substitution can occur if the reaction is not carefully controlled.

Q3: How can I improve the solubility of my reagents for reactions involving this compound?

A3: Poor solubility of reactants, catalysts, or bases can significantly hinder reaction rates. If you encounter solubility issues, consider screening a variety of solvents. While toluene and dioxane are common choices for cross-coupling reactions, more polar solvents like DMF or the use of co-solvents may be beneficial, especially when using inorganic bases like K₃PO₄ or Cs₂CO₃. For heterogeneous mixtures, ensure vigorous stirring to maximize the contact between reactants.

Section 2: Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the use of a high-quality palladium source and ligand. For challenging couplings, consider using pre-formed catalysts which can be more reliable.[4] Increase catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).
Inert Atmosphere Reactions are sensitive to oxygen.[5] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is anhydrous.
Low Reaction Temperature Aryl chlorides are less reactive than bromides or iodides and often require higher temperatures (80-120 °C) for efficient coupling.
Ligand Choice For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, BrettPhos) are often necessary to facilitate the oxidative addition step.[6]

Issue 2: Significant Hydrodehalogenation Side Product

Potential Cause Troubleshooting Steps
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Suboptimal Ligand A suitable ligand can promote the desired reductive elimination over competing pathways. Screen different bulky phosphine ligands.
Excess Base or Reductants Use the stoichiometric amount of base. Avoid any potential reducing agents in the reaction mixture.
High Temperature While high temperatures are often needed for activation, excessively high temperatures can sometimes favor side reactions. Try running the reaction at the lower end of the effective temperature range.
Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Slow or Incomplete Reaction

Potential Cause Troubleshooting Steps
Insufficient Nucleophile Strength This compound is less activated towards SNAr compared to pyridines with electron-withdrawing groups at ortho or para positions. A stronger nucleophile may be required.
Inadequate Temperature SNAr reactions on less activated substrates often require heating. Increase the reaction temperature in a controlled manner.
Poor Leaving Group Ability While chlorine is a reasonable leaving group, converting it to a better leaving group (e.g., via halogen exchange to bromine or iodine) is a possible but less direct strategy.
Solvent Effects Polar aprotic solvents like DMF, DMSO, or DMAc are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt, making the nucleophile more reactive.[7]

Section 3: Data Presentation

Representative Yields for Suzuki-Miyaura Coupling of this compound
Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100~85
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane110~90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90~78

Note: These are representative yields based on typical conditions for similar substrates; actual yields may vary.

Representative Yields for Buchwald-Hartwig Amination of this compound
Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
AnilinePd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene100~92
MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane110~88
BenzylaminePdCl₂(dppf) (3)-K₂CO₃DMF120~80

Note: These are representative yields based on typical conditions for similar substrates; actual yields may vary.

Section 4: Experimental Protocols

Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 4-aryl-3-chloropyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (e.g., 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination of this compound with an Aniline

Objective: To synthesize a 4-anilino-3-chloropyridine derivative.

Materials:

  • This compound

  • Aniline (1.1 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with argon.

  • In a separate glovebox, prepare a stock solution of Pd₂(dba)₃ and BrettPhos in anhydrous toluene.

  • To the Schlenk flask, add this compound (1.0 eq) and aniline (1.1 eq).

  • Add anhydrous toluene via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Section 5: Visualizations

Troubleshooting_Suzuki_Miyaura start Start: Low or No Product check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst check_conditions Step 2: Assess Reaction Conditions check_catalyst->check_conditions Catalyst OK action_catalyst1 Use pre-catalyst or increase catalyst loading check_catalyst->action_catalyst1 Issue Found check_reagents Step 3: Verify Reagent Quality check_conditions->check_reagents Conditions OK action_conditions1 Increase temperature (80-110 °C) Ensure inert atmosphere check_conditions->action_conditions1 Issue Found end_success Success: Product Formed check_reagents->end_success Reagents OK action_reagents1 Use anhydrous base and solvents Check boronic acid purity check_reagents->action_reagents1 Issue Found action_catalyst1->check_catalyst Re-evaluate action_conditions1->check_conditions Re-evaluate action_reagents1->check_reagents Re-evaluate

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Troubleshooting start Start: Low Conversion or Side Reactions check_ligand Step 1: Evaluate Ligand and Base start->check_ligand check_atmosphere Step 2: Check Reaction Atmosphere check_ligand->check_atmosphere Ligand/Base OK action_ligand1 Use bulky, electron-rich ligand Use strong, anhydrous base (e.g., NaOtBu) check_ligand->action_ligand1 Issue Found check_purity Step 3: Assess Reagent Purity check_atmosphere->check_purity Atmosphere OK action_atmosphere1 Thoroughly degas solvents Maintain positive Ar/N₂ pressure check_atmosphere->action_atmosphere1 Issue Found end_success Success: Improved Conversion check_purity->end_success Purity OK action_purity1 Use freshly opened/purified amine Ensure solvent is anhydrous check_purity->action_purity1 Issue Found action_ligand1->check_ligand Re-evaluate action_atmosphere1->check_atmosphere Re-evaluate action_purity1->check_purity Re-evaluate

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

SNAr_Workflow start Start: Plan SNAr Reaction select_nucleophile Select Nucleophile (e.g., Thiol, Amine, Alkoxide) start->select_nucleophile select_conditions Select Reaction Conditions select_nucleophile->select_conditions run_reaction Run Reaction and Monitor select_conditions->run_reaction select_conditions->run_reaction Solvent: DMF or DMSO Base: K₂CO₃ or NaH Temperature: 25-120 °C workup Workup and Purification run_reaction->workup product Characterize Product workup->product

Caption: General experimental workflow for SNAr reactions.

References

troubleshooting regioselectivity in reactions of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting regioselectivity in reactions involving 3,4-dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of C3 and C4 substituted products in our nucleophilic aromatic substitution (SNAr) reaction with this compound. How can we improve selectivity for the C4 position?

A1: Achieving high regioselectivity in SNAr reactions of this compound can be challenging due to the competing electronic effects. The pyridine nitrogen activates the C4 position towards nucleophilic attack, but the outcome is highly dependent on reaction conditions. To favor substitution at the C4 position, consider the following:

  • Nucleophile Choice: Sterically hindered nucleophiles may preferentially attack the more accessible C4 position.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the intermediate Meisenheimer complex. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., Toluene, Dioxane) is recommended.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Counter-ion Effects: The nature of the cation associated with an anionic nucleophile can influence the reaction's regioselectivity.

Q2: Our palladium-catalyzed Suzuki coupling on this compound is primarily yielding the C3-coupled product. How can we selectively achieve C4-coupling?

A2: The "innate" reactivity in palladium-catalyzed cross-couplings on dihaloheteroarenes often favors the position adjacent to the heteroatom (C2 or C6), which is not directly applicable here. However, for many dihalopyridines, reaction at the position electronically activated by the nitrogen (C4) can be favored under certain conditions. To achieve C4-selectivity:

  • Ligand Selection is Crucial: The use of sterically bulky N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to dramatically favor C4-selective cross-coupling.[1][2][3] This is attributed to the steric hindrance around the palladium center disfavoring oxidative addition at the more sterically congested C3 position.

  • Ligand-Free Conditions: Interestingly, high C4-selectivity can sometimes be achieved under ligand-free conditions, often referred to as "Jeffery-type" conditions.[2][3] This may be due to the formation of different catalytically active palladium species.

  • Base and Solvent System: The choice of base and solvent can also influence the regioselectivity. A systematic screen of different bases (e.g., carbonates, phosphates, alkoxides) and solvents is advisable.

Q3: We are attempting a directed ortho-metalation (DoM) to functionalize the C5 position of a this compound derivative, but are getting a mixture of isomers. What factors control regioselectivity in DoM?

A3: Directed ortho-metalation is a powerful tool for regioselective functionalization, but its success with this compound depends heavily on the directing group (DMG) and reaction conditions.

  • Directing Group Position: To functionalize the C5 position, a directing group at C4 is required. If your DMG is at C3, you will likely direct metalation to the C2 or C4 position.

  • Choice of Base: Hindered lithium dialkylamides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used.[4] The choice of base can dramatically alter the site of metalation. For instance, with 3-chloropyridine, LDA in THF directs metalation to C4, while a butyllithium-TMEDA complex in ether directs to C2.[4]

  • Solvent and Additives: The solvent and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are critical.[4][5] TMEDA can break up alkyllithium aggregates, increasing basicity and influencing the coordination to the DMG.

  • Temperature: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Mixture of C3 and C4 isomersSimilar activation of both positions under the reaction conditions.1. Modify the Nucleophile: Use a more sterically demanding nucleophile to favor attack at the less hindered C4 position. 2. Screen Solvents: Evaluate a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, NMP, DMSO). 3. Optimize Temperature: Run the reaction at a lower temperature (e.g., from room temperature down to 0 °C or -20 °C) to increase selectivity. 4. Change the Base: If applicable, the choice of base used to generate the nucleophile can influence the outcome.
No reaction or low conversionInsufficient activation of the C-Cl bond or decomposition of starting material.1. Increase Temperature: If selectivity is not an issue, cautiously increase the reaction temperature. 2. Use a More Nucleophilic Reagent: A stronger nucleophile may be required. 3. Consider Microwave Irradiation: This can sometimes promote difficult SNAr reactions.
Issue 2: Incorrect Regioselectivity in Palladium-Catalyzed Cross-Coupling
Symptom Possible Cause Suggested Solution
Preferential C3-couplingThe catalyst system favors oxidative addition at the C3-Cl bond.1. Switch to a Bulky NHC Ligand: Employ a ligand such as IPr or SIPr to sterically block the C3 position and promote C4-coupling.[1][2][3] 2. Attempt Ligand-Free Conditions: Explore Jeffery-type conditions (e.g., Pd(OAc)₂, phase-transfer catalyst like TBAB, in a polar solvent) which have shown high C4 selectivity.[3] 3. Screen Bases and Solvents: The combination of base and solvent can have a significant impact on selectivity.
Low yield of coupled productCatalyst deactivation or poor oxidative addition/transmetalation.1. Screen Different Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-NHC complexes can be tested. 2. Ensure Anhydrous/Anaerobic Conditions: Cross-coupling reactions are often sensitive to air and moisture. 3. Vary the Boronic Acid/Ester: Ensure the quality of your coupling partner.

Quantitative Data Summary

The following table summarizes reported regioselectivities for the Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine, which serves as a useful model for understanding the factors at play.

Catalyst SystemLigandBaseSolventTemp (°C)C4:C2 RatioReference
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O80~1:1[1] (Implied)
PEPPSI-IPrIPrNaOAc/Na₂CO₃Dioxane100~10:1[6]
Pd(OAc)₂IPrK₃PO₄TolueneRT~10:1[1][3]
Pd(OAc)₂NoneK₂CO₃DMAc/H₂O100>99:1[2][3]

Key Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling using an NHC Ligand

This protocol is adapted from methodologies reported to give high C4-selectivity.[1][3]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 0.04 equiv.) in anhydrous, degassed toluene.

  • Reaction Execution: Add the catalyst slurry to the Schlenk tube, followed by additional anhydrous, degassed toluene to achieve the desired concentration (e.g., 0.1 M).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation (DoM) at C5 (Hypothetical for a 4-DMG-3-chloropyridine)

This is a general protocol based on established DoM procedures.[4][5]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add the 4-DMG-3-chloropyridine substrate (1.0 equiv.) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equiv., freshly prepared or commercial) dropwise, ensuring the internal temperature does not rise significantly.

  • Metalation: Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF dropwise at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography or crystallization.

Visualizations

Regioselectivity_Factors Factors Influencing Regioselectivity in this compound Reactions cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Coupling Palladium-Catalyzed Cross-Coupling cluster_DoM Directed ortho-Metalation (DoM) SNAr SNAr Reaction Nucleophile Nucleophile (Steric Bulk) SNAr->Nucleophile Solvent_SNAr Solvent (Polarity) SNAr->Solvent_SNAr Temp_SNAr Temperature SNAr->Temp_SNAr Coupling Cross-Coupling Ligand Ligand (e.g., Bulky NHCs) Coupling->Ligand LigandFree Ligand-Free Conditions Coupling->LigandFree Base_Solvent_C Base & Solvent Coupling->Base_Solvent_C DoM DoM Reaction DMG Directing Group (Position) DoM->DMG Base_DoM Base (e.g., LDA, n-BuLi) DoM->Base_DoM Solvent_DoM Solvent & Additives (e.g., TMEDA) DoM->Solvent_DoM

Caption: Key factors influencing regioselectivity for different reaction types.

Troubleshooting_Workflow General Troubleshooting Workflow for Regioselectivity Start Start: Unselective Reaction Identify_Reaction Identify Reaction Type (SNAr, Coupling, DoM) Start->Identify_Reaction Consult_FAQ Consult Relevant FAQ & Troubleshooting Guide Identify_Reaction->Consult_FAQ Formulate_Hypothesis Formulate Hypothesis (e.g., 'Ligand is not bulky enough') Consult_FAQ->Formulate_Hypothesis Design_Experiment Design Small-Scale Screening Experiments Formulate_Hypothesis->Design_Experiment Screen_Variables Systematically Vary One Parameter Design_Experiment->Screen_Variables Analyze_Results Analyze Regioisomeric Ratio (GC, NMR) Screen_Variables->Analyze_Results Decision Improved Selectivity? Analyze_Results->Decision Decision->Formulate_Hypothesis No, Re-evaluate Optimize Optimize Conditions (Concentration, Time) Decision->Optimize Yes Scale_Up Scale-Up Optimized Reaction Optimize->Scale_Up

Caption: A logical workflow for troubleshooting and optimizing regioselectivity.

References

issues with the reactivity of dichloromethane with pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of dichloromethane (DCM) with pyridine derivatives. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: I am using dichloromethane (DCM) as a solvent with pyridine as a base in my reaction. I observed the formation of a white precipitate over time. What is happening?

A1: Dichloromethane can react slowly with pyridine and its derivatives, even under ambient conditions, to form 1,1'-methylenebispyridinium dichloride salts.[1][2][3][4][5] These salts are often insoluble in DCM, leading to the formation of a white precipitate. This is an undesired side reaction that can affect your primary reaction by consuming the pyridine base and introducing impurities.

Q2: What is the mechanism of the reaction between DCM and pyridine derivatives?

A2: The reaction proceeds through two consecutive nucleophilic substitution (SN2) reactions.[1][2][5][6] In the first step, one molecule of the pyridine derivative attacks a carbon atom of dichloromethane, displacing a chloride ion to form a pyridinium intermediate. This intermediate is then attacked by a second molecule of the pyridine derivative, displacing the second chloride ion to form the final methylenebispyridinium dichloride product.

Q3: Does the reactivity of DCM with pyridine derivatives vary?

A3: Yes, the rate of this side reaction is highly dependent on the substituents on the pyridine ring.[3][7] Electron-donating groups at the 4-position, such as the dimethylamino group in 4-(dimethylamino)pyridine (DMAP), significantly increase the nucleophilicity of the pyridine nitrogen and accelerate the reaction.[3][8] Conversely, steric hindrance from substituents at the 2- and 6-positions can significantly slow down or prevent the reaction.[3]

Q4: Are there any quantitative data on the reaction rates?

A4: Yes, kinetic studies have been performed on the reaction between 4-(dimethylamino)pyridine (DMAP) and DCM.[1][2][4][5] The second substitution step is significantly faster than the first, which is why the monosubstituted intermediate is generally not observed.[1][2][3]

Troubleshooting Guides

Issue 1: Unexpected Precipitate Formation in a Reaction Using DCM and a Pyridine Derivative.
  • Symptom: A white or crystalline solid forms in the reaction mixture when using DCM as a solvent and a pyridine derivative as a base or catalyst.

  • Cause: Formation of an insoluble 1,1'-methylenebispyridinium dichloride salt.[8]

  • Troubleshooting Steps:

    • Confirm the Identity of the Precipitate: Isolate the solid by filtration and characterize it using techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm if it is the bispyridinium salt.

    • Change the Base: If the pyridine derivative is being used as a non-nucleophilic base, consider switching to a more sterically hindered pyridine, such as 2,6-lutidine or 2,4,6-collidine, which are less likely to react with DCM.[3]

    • Change the Solvent: If the reaction conditions permit, consider using an alternative aprotic solvent that does not react with pyridines, such as acetonitrile, tetrahydrofuran (THF), or toluene.

    • Minimize Reaction Time and Temperature: The reaction between DCM and pyridines is time and temperature-dependent.[7][8] Avoid prolonged reaction times and elevated temperatures if possible. Do not store stock solutions of pyridine derivatives in DCM for extended periods.[4][8]

Issue 2: Low Yield or Incomplete Reaction.
  • Symptom: The desired chemical transformation is not proceeding to completion or the product yield is lower than expected.

  • Cause: The pyridine derivative, intended to act as a catalyst or base, is being consumed by the side reaction with DCM.

  • Troubleshooting Steps:

    • Monitor Reagent Consumption: Use an analytical technique like HPLC or GC-MS to monitor the concentration of the pyridine derivative over the course of the reaction. A decrease in its concentration not accounted for by the primary reaction pathway suggests a side reaction.

    • Increase Stoichiometry of the Pyridine Derivative: A slight excess of the pyridine derivative might be necessary to compensate for its consumption by DCM. However, this may lead to more side product formation and purification challenges.

    • Follow Recommendations from Issue 1: Changing the base to a non-reactive alternative or switching the solvent are the most effective solutions.

Quantitative Data Summary

The following table summarizes the kinetic data for the reaction of 4-(dimethylamino)pyridine (DMAP) with dichloromethane (DCM).[1][2][4][5]

ReactantsRate ConstantValue (M-1s-1)
DMAP + DCM (First Substitution)k12.56 (± 0.06) x 10-8
Intermediate + DMAP (Second Substitution)k24.29 (± 0.01) x 10-4

Experimental Protocols

Protocol: Monitoring the Reaction of a Pyridine Derivative with Dichloromethane by 1H NMR

This protocol describes how to monitor the formation of the methylenebispyridinium salt over time.

Materials:

  • Pyridine derivative of interest (e.g., 4-(dimethylamino)pyridine)

  • Dichloromethane (DCM)

  • DMSO-d6

  • NMR tubes

  • Parafilm

Procedure:

  • Prepare a solution of the pyridine derivative in DCM at a known concentration (e.g., 1.5 M for DMAP).

  • In an NMR tube, add a specific volume of the solution (e.g., 0.5 mL).

  • Add an equal volume of DMSO-d6 to the NMR tube to ensure homogeneity for analysis.

  • Cap the NMR tube and seal it with Parafilm.

  • Acquire a 1H NMR spectrum immediately after preparation (t = 0).

  • Store the NMR tube at ambient temperature.

  • Acquire subsequent 1H NMR spectra at regular intervals (e.g., every 24 hours, weekly, or bi-weekly) to monitor the appearance of new peaks corresponding to the methylenebispyridinium product.

  • Integrate the signals of the starting material and the product to determine the reaction progress over time.

Visualizations

ReactionMechanism Reaction Mechanism of DCM with Pyridine Derivatives cluster_step1 Step 1: First SN2 Substitution (Slow) cluster_step2 Step 2: Second SN2 Substitution (Fast) Pyridine1 Pyridine Derivative Intermediate Monosubstituted Intermediate Pyridine1->Intermediate k1 DCM Dichloromethane (CH2Cl2) DCM->Intermediate Chloride1 Cl- Intermediate2 Monosubstituted Intermediate Pyridine2 Pyridine Derivative Product Methylenebispyridinium Dichloride Pyridine2->Product k2 Chloride2 Cl- Intermediate2->Product TroubleshootingWorkflow Troubleshooting Workflow Start Issue Observed: Unexpected precipitate or low yield CheckPrecipitate Isolate and characterize the precipitate (NMR, MS). Start->CheckPrecipitate IsBispyridinium Is it the bispyridinium salt? CheckPrecipitate->IsBispyridinium ChangeBase Switch to a sterically hindered base (e.g., 2,6-lutidine). IsBispyridinium->ChangeBase Yes ChangeSolvent Use an alternative on-reactive solvent (e.g., THF, MeCN). IsBispyridinium->ChangeSolvent Yes OptimizeConditions Minimize reaction time and/or temperature. IsBispyridinium->OptimizeConditions Yes OtherIssue Investigate other potential side reactions or issues. IsBispyridinium->OtherIssue No End Problem Resolved ChangeBase->End ChangeSolvent->End OptimizeConditions->End

References

scale-up considerations for the synthesis of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and scale-up of 3,4-Dichloropyridine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most frequently cited laboratory-scale synthesis starts from 3-chloropyridine. This method involves a directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with a chlorine source.[1] Another potential, though less detailed, route is a Sandmeyer-type reaction from 3-amino-4-chloropyridine.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up production include:

  • Thermal Management: The initial lithiation step is highly exothermic and performed at very low temperatures (-75 °C). Maintaining this temperature in a large reactor is critical to prevent side reactions and ensure safety.[1][2]

  • Reagent Handling and Addition: Handling large quantities of pyrophoric reagents like n-butyllithium requires specialized equipment and procedures. Controlling the addition rate is crucial to manage the reaction exotherm.

  • Mixing Efficiency: Achieving uniform mixing in large reactors is more difficult and can impact reaction kinetics and yield.

  • Work-up and Product Isolation: Aqueous work-up of large batches can lead to emulsion formation. Purification via distillation or crystallization may need significant optimization to handle larger volumes and remove impurities effectively.[3][4]

  • Impurity Profile: The impurity profile can change upon scale-up due to variations in temperature, mixing, and reaction time, potentially complicating purification.[5]

Q3: Why is temperature control so critical in the synthesis from 3-chloropyridine?

A3: The synthesis from 3-chloropyridine involves the formation of a lithiated intermediate at -75 °C.[1] If the temperature rises, the highly reactive intermediate can decompose or react with the solvent or other species in the reaction mixture, leading to a significant decrease in yield and the formation of numerous byproducts.

Q4: What are the typical impurities I should expect?

A4: In the synthesis from 3-chloropyridine, potential impurities include unreacted starting material, isomers formed from metalation at other positions on the pyridine ring, and byproducts from the decomposition of the organolithium intermediate. The choice of chlorinating agent can also introduce its own set of related impurities.

Troubleshooting Guide

Issue 1: Low or No Yield

Question: My reaction yield is significantly lower than the reported 76%. What are the possible causes and how can I fix them?

Answer: Low yield is a common issue, especially during scale-up. Consider the following causes and solutions:

  • Cause 1: Inactive or Degraded n-Butyllithium: n-Butyllithium is sensitive to air and moisture. Its concentration can decrease over time if not stored properly.

    • Solution: Titrate the n-butyllithium solution before use to determine its exact molarity. Use fresh, high-quality reagent.

  • Cause 2: Poor Temperature Control: The reaction is performed at -75 °C. Any significant increase in temperature can lead to the rapid decomposition of the lithiated intermediate.

    • Solution: Ensure your cooling bath and reactor setup can efficiently dissipate the heat generated, especially during the addition of n-butyllithium. Use a calibrated temperature probe placed directly in the reaction mixture. For larger scales, consider a reactor with better heat transfer capabilities.

  • Cause 3: Presence of Moisture: Water will quench the organolithium species instantly.

    • Solution: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 4: Inefficient Chlorination: The chlorinating agent may be inefficient or added improperly.

    • Solution: Ensure the chlorinating agent is added slowly at -75 °C to the lithiated intermediate. Verify the purity and reactivity of your chlorine source.

Issue 2: Difficulty in Product Purification

Question: I'm having trouble purifying the crude product. The final sample is contaminated with byproducts. What can I do?

Answer: Purification challenges often increase with scale. Below are common causes and purification strategies:

  • Cause 1: Formation of Isomeric Byproducts: If temperature control is poor, metalation might occur at other positions, leading to different dichloropyridine isomers that can be difficult to separate.

    • Solution: Optimize the reaction temperature and reagent addition rate to improve selectivity. For purification, fractional vacuum distillation can be effective if the boiling points of the isomers are sufficiently different. Recrystallization is another option, but requires screening for an appropriate solvent system where the solubility of the desired product and impurities differs significantly.[6][7]

  • Cause 2: Emulsion during Aqueous Work-up: Large-scale extractions are prone to forming stable emulsions, making phase separation difficult.

    • Solution: Add a saturated brine solution to help break the emulsion. If the problem persists, consider a filtration step through a pad of celite before extraction. Minimizing vigorous shaking during extraction can also help.

  • Cause 3: Product Decomposition during Purification: Some pyridine compounds can be sensitive to the acidic nature of standard silica gel used in chromatography.[6]

    • Solution: If using column chromatography, consider using deactivated or neutral silica gel. However, for scale-up, distillation or recrystallization are generally more viable purification methods than chromatography.[8]

Data Presentation

Table 1: Laboratory-Scale Synthesis of this compound

ParameterValueReference
Starting Material 3-Chloropyridine[1]
Reagents n-butyllithium, diisopropylamine, 1,1,2-Trichloro-1,2,2-trifluoroethane[1]
Solvent Tetrahydrofuran (THF), Hexane[1]
Reaction Temperature -75 °C[1]
Reaction Time 3 hours total (2h for lithiation, 1h for chlorination)[1]
Reported Yield 76%[1]

Table 2: General Scale-Up Considerations and Parameter Adjustments

ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Key Considerations
Heat Transfer Surface area to volume ratio is high; cooling is efficient (e.g., dry ice/acetone bath).Surface area to volume ratio is low; requires jacketed reactors with cooling fluid circulation.The ability to remove heat dictates the maximum rate of reagent addition and overall batch size.[2]
Reagent Addition Manual addition via syringe or dropping funnel over minutes.Automated, controlled addition via pumps over hours.Slow, controlled addition is critical to prevent thermal runaway.
Mixing Magnetic or overhead stirrer provides good homogeneity.Baffles and specialized impellers are needed to ensure homogeneity and prevent localized "hot spots".Inefficient mixing can lead to reduced yield and increased byproduct formation.[5]
Purification Column chromatography, simple distillation.Fractional vacuum distillation, recrystallization.Chromatography is generally not economical at large scales. Distillation and crystallization require significant process optimization.[3][8]
Safety Standard fume hood.Requires specialized reactors, blast shields, and emergency quenching systems for pyrophoric reagents.Risk assessment is paramount before any scale-up operation.[9]

Experimental Protocols

Protocol: Synthesis of this compound from 3-Chloropyridine (Lab Scale)

This protocol is based on a literature procedure and should be performed by qualified personnel with appropriate safety precautions.[1]

Materials:

  • 3-Chloropyridine

  • n-Butyllithium in hexane

  • Diisopropylamine

  • 1,1,2-Trichloro-1,2,2-trifluoroethane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

Procedure:

  • Reactor Setup: Equip a three-necked, round-bottomed flask with a thermometer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Initial Cooldown: Place the flask under a nitrogen atmosphere and charge it with anhydrous THF and diisopropylamine. Cool the solution to -75 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium dropwise to the cooled solution while maintaining the temperature at -75 °C. After the addition is complete, add the 3-chloropyridine slowly, ensuring the temperature does not rise. Stir the mixture at -75 °C for 2 hours.

  • Chlorination: Add 1,1,2-Trichloro-1,2,2-trifluoroethane dropwise to the reaction mixture, again maintaining the temperature at -75 °C. Stir for an additional 1 hour.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride, ensuring the temperature does not rise uncontrollably.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware under Inert Atmosphere reagents Charge THF & Diisopropylamine start->reagents cooldown Cool Reactor to -75 °C reagents->cooldown lithiation Step 1: Add n-BuLi & 3-Chloropyridine (2 hours @ -75 °C) cooldown->lithiation chlorination Step 2: Add Chlorinating Agent (1 hour @ -75 °C) lithiation->chlorination quench Quench with aq. NH4Cl chlorination->quench extract Warm to RT & Extract quench->extract purify Dry, Concentrate & Purify (Distillation/Chromatography) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Problem: Low Reaction Yield cause1 Possible Cause 1: Poor Reagent Quality problem->cause1 cause2 Possible Cause 2: Incorrect Temperature problem->cause2 cause3 Possible Cause 3: Presence of Moisture problem->cause3 solution1 Solution: - Titrate n-BuLi before use - Use fresh reagents cause1->solution1 solution2 Solution: - Calibrate thermometer - Ensure efficient cooling - Slow down additions cause2->solution2 solution3 Solution: - Use anhydrous solvents - Thoroughly dry all glassware - Maintain inert atmosphere cause3->solution3

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Catalyst Deactivation in 3,4-Dichloropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation during cross-coupling reactions involving 3,4-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low to no yield. What are the likely causes of catalyst deactivation?

A1: Low or no yield in cross-coupling reactions with this compound can be attributed to several factors leading to catalyst deactivation. The primary suspects include:

  • Pyridine Poisoning: The nitrogen atom in the pyridine ring of the substrate or product can act as a ligand, coordinating strongly to the palladium catalyst and inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1]

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation or other degradation pathways under the reaction conditions, which diminishes their ability to stabilize the active palladium species.[2]

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially at higher temperatures or if the ligand concentration is insufficient to stabilize the catalytic species.[2]

  • Impurities: Trace impurities in reagents, solvents, or starting materials can act as catalyst poisons.[2]

Q2: I am observing the formation of significant amounts of side products and incomplete conversion. How can I address this?

A2: The formation of side products and incomplete conversion often points towards suboptimal reaction conditions or catalyst instability. Consider the following troubleshooting steps:

  • Ligand Selection: The choice of ligand is critical. For heteroaryl halides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity.[3][4]

  • Base Selection: The choice of base is crucial and can influence the reaction outcome. Ensure the base is strong enough for the specific cross-coupling reaction but does not lead to unwanted side reactions with your substrate.

  • Solvent and Temperature: Ensure the use of anhydrous and properly degassed solvents to prevent catalyst oxidation.[5] The reaction temperature should be optimized; excessively high temperatures can accelerate catalyst decomposition.[6]

  • Regioselectivity Issues: this compound has two reactive sites (C3 and C4). While Suzuki-Miyaura coupling preferentially occurs at the C4 position[7], suboptimal conditions can lead to a mixture of products. Ligand and solvent choice can influence regioselectivity.[8][9]

Q3: My reaction mixture turns black. What does this indicate and how can I prevent it?

A3: The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst decomposition and agglomeration.[5] This leads to a significant loss of catalytic activity. To prevent this:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxygen-induced decomposition.[5]

  • Ligand-to-Metal Ratio: An appropriate ligand-to-palladium ratio is crucial for stabilizing the active catalyst. For some reactions, using a slight excess of the phosphine ligand can be beneficial.

  • Temperature Control: Avoid excessively high reaction temperatures, which can promote the formation of palladium nanoparticles and their subsequent aggregation.[6]

  • Precatalyst Choice: Using well-defined palladium precatalysts can sometimes offer better stability and reproducibility compared to generating the active catalyst in situ from Pd(II) salts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst poisoning by the pyridine nitrogen.[1]Use bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs) to shield the metal center. Consider using a phase-transfer catalyst in some cases.
Ligand degradation.[2]Ensure all reagents and solvents are pure and anhydrous. Use fresh, high-quality ligands.
Formation of palladium black.[2][5]Maintain a strict inert atmosphere. Optimize ligand-to-metal ratio and reaction temperature.
Incomplete Conversion Insufficient catalyst activity.Increase catalyst loading incrementally. Screen different palladium precursors and ligands.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring for catalyst decomposition.
Formation of Side Products (e.g., homocoupling, dehalogenation) Presence of oxygen.Rigorously degas all solvents and reagents.[10]
Inappropriate base.Screen different bases (e.g., carbonates, phosphates, alkoxides) to find one that promotes the desired reaction without causing side reactions.
Poor Regioselectivity (mixture of C3 and C4 coupled products) Ligand not providing sufficient steric control.Employ bulky ligands that can better differentiate between the two chlorine positions.[8]
Solvent effects.The polarity of the solvent can influence regioselectivity; screen different solvents.[9]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 1.1-1.5 equiv. relative to Pd). Add this mixture to the Schlenk flask.

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water, toluene, or DMF). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (three cycles).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Deactivation Pathways

CatalystDeactivation Potential Catalyst Deactivation Pathways in this compound Cross-Coupling Active_Catalyst Active Pd(0)L_n Product Coupled Product Active_Catalyst->Product Catalytic Cycle Pd_Black Palladium Black Active_Catalyst->Pd_Black Aggregation Degraded_Ligand Oxidized/Degraded Ligand Active_Catalyst->Degraded_Ligand Ligand Degradation Substrate This compound Poisoned_Catalyst Pyridine-Coordinated Pd Substrate->Poisoned_Catalyst Substrate Poisoning Product->Poisoned_Catalyst Product Inhibition Deactivated_Catalyst Inactive Pd Species Pd_Black->Deactivated_Catalyst Poisoned_Catalyst->Deactivated_Catalyst Degraded_Ligand->Deactivated_Catalyst TroubleshootingWorkflow Troubleshooting Workflow for Poor Reaction Performance Start Low Yield or Incomplete Reaction Check_Inertness Verify Inert Atmosphere & Reagent Purity Start->Check_Inertness Screen_Ligands Screen Bulky/Electron-Rich Ligands Check_Inertness->Screen_Ligands If problem persists Optimize_Base Optimize Base and Solvent Screen_Ligands->Optimize_Base Adjust_Temp Adjust Reaction Temperature Optimize_Base->Adjust_Temp Check_Regioselectivity Analyze for Regioisomers Adjust_Temp->Check_Regioselectivity Check_Regioselectivity->Screen_Ligands If regioselectivity is poor Success Improved Yield Check_Regioselectivity->Success If regioselectivity is good

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4-Dichloropyridine and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyridines represent a class of versatile building blocks, offering multiple sites for synthetic elaboration. The specific arrangement of the two chlorine atoms on the pyridine ring profoundly influences the molecule's electronic properties, steric environment, and, consequently, its reactivity and regioselectivity in key synthetic transformations. This guide provides a comprehensive comparison of the reactivity of 3,4-dichloropyridine with its other isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dichloropyridine. The information presented herein, supported by experimental data and detailed protocols, is intended to aid in the rational design of synthetic routes for the development of novel therapeutics.

Introduction to Dichloropyridine Isomers

The six isomers of dichloropyridine offer a rich palette for chemical synthesis. The position of the chlorine atoms dictates the electrophilicity of the carbon atoms in the pyridine ring, the acidity of the ring protons, and the susceptibility of the C-Cl bonds to undergo oxidative addition in metal-catalyzed reactions. Understanding these nuances is critical for predicting and controlling the outcomes of synthetic transformations.

Comparative Reactivity in Key Synthetic Transformations

The reactivity of dichloropyridine isomers is most commonly explored through nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, and metalation-electrophile quench sequences.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. The reactivity of dichloropyridines in SNAr reactions is largely governed by the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate.

Generally, positions ortho (C2, C6) and para (C4) to the ring nitrogen are more activated towards nucleophilic attack due to direct resonance stabilization of the intermediate by the nitrogen atom.[1]

General Reactivity Trend (Qualitative):

2,4-Dichloropyridine > 2,6-Dichloropyridine > 2,3-Dichloropyridine ≈ 2,5-Dichloropyridine > this compound > 3,5-Dichloropyridine

  • 2,4- and 2,6-Dichloropyridines: These isomers are the most reactive towards SNAr due to the activation of both chlorine-bearing carbons by the nitrogen atom (ortho and para positions).

  • 2,3- and 2,5-Dichloropyridines: The C2 position is significantly more activated than the C3 or C5 position.[2]

  • This compound: The C4 position is activated (para to nitrogen), while the C3 position is not. Therefore, nucleophilic attack is expected to occur preferentially at C4.

  • 3,5-Dichloropyridine: Both chlorine atoms are meta to the nitrogen, resulting in the lowest reactivity among the isomers towards SNAr.

Table 1: Comparative Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution

IsomerMost Reactive Position(s)General ReactivityNotes
This compound C4ModerateSelective substitution at the C4 position is expected.
2,3-Dichloropyridine C2HighHighly regioselective substitution at the C2 position.[2]
2,4-Dichloropyridine C4 > C2Very HighC4 is generally more reactive than C2.
2,5-Dichloropyridine C2HighSelective substitution at the C2 position.[3]
2,6-Dichloropyridine C2, C6Very HighBoth positions are highly activated and equivalent.
3,5-Dichloropyridine C3, C5LowRequires harsher conditions for substitution.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bonds. The reactivity of dichloropyridines in these reactions is primarily influenced by the ease of oxidative addition of the palladium catalyst to the C-Cl bond.

Suzuki-Miyaura Coupling

The general order of reactivity for halopyridines in Suzuki-Miyaura coupling is I > Br > Cl. For dichloropyridines, the position of the chlorine atom relative to the nitrogen is a key determinant of reactivity. Positions ortho to the nitrogen (C2, C6) are generally more reactive.

A study on the site-selectivity of Suzuki-Miyaura coupling of heteroaryl halides has shown that this compound preferentially undergoes coupling at the C4 position.[4]

Table 2: Regioselectivity in Mono-Suzuki-Miyaura Coupling of Dichloropyridines

IsomerPreferred Position of CouplingNotes
This compound C4[4]Offers a valuable platform for C4 functionalization.
2,3-Dichloropyridine C2The C2 position is more activated.
2,4-Dichloropyridine C4 or C2 (ligand dependent)[4][5]Selectivity can be tuned by the choice of ligand.
2,5-Dichloropyridine C2C2 is the more reactive site.
2,6-Dichloropyridine C2 or C6Both positions are equally reactive.
3,5-Dichloropyridine C3 or C5Generally less reactive; selectivity can be challenging.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is sensitive to the electronic environment of the C-Cl bond. The C2 and C4 positions are generally more activated towards oxidative addition.[6]

Table 3: Expected Reactivity in Buchwald-Hartwig Amination

IsomerExpected Major ProductGeneral Reactivity
This compound 4-Amino-3-chloropyridineModerate to High at C4
2,3-Dichloropyridine 2-Amino-3-chloropyridineHigh at C2[2]
2,4-Dichloropyridine 2-Amino-4-chloropyridine or 4-Amino-2-chloropyridineVery High, selectivity can be catalyst/ligand dependent.
2,5-Dichloropyridine 2-Amino-5-chloropyridineHigh at C2
2,6-Dichloropyridine 2-Amino-6-chloropyridineVery High
3,5-Dichloropyridine Mono-amination productLow
Metalation and Electrophilic Quench

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of pyridines. The acidity of the ring protons and the propensity for halogen-metal exchange are influenced by the positions of the chlorine atoms.

For this compound, the proton at the C5 position is the most acidic due to the inductive effects of the adjacent chlorine and the nitrogen atom. However, regioselective lithiation can be challenging. A more recent approach involves the generation of a 3,4-pyridyne intermediate from a 3-chloropyridine precursor, which then undergoes regioselective addition.[7]

For 3,5-dichloropyridine, the most acidic proton is at the C4 position, allowing for regioselective functionalization at this site via deprotonation with a strong base followed by quenching with an electrophile.[3] 2,6-dichloropyridine can also be selectively metalated at the C4 position.[3]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of Dichloropyridines

Materials:

  • Dichloropyridine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a Schlenk flask, add the dichloropyridine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • Dichloropyridine isomer (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Solvent (e.g., DMSO)

Procedure:

  • In a sealed tube, dissolve the dichloropyridine isomer in the solvent.

  • Add the amine nucleophile to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Logical Workflow for Selecting a Dichloropyridine Isomer

The choice of a specific dichloropyridine isomer is dictated by the desired substitution pattern on the final product. The following diagram illustrates a logical workflow for this selection process.

Dichloropyridine Isomer Selection cluster_paths start Desired Substitution Pattern c2_sub C2-Substitution start->c2_sub c3_sub C3-Substitution start->c3_sub c4_sub C4-Substitution start->c4_sub isomer_23 2,3-Dichloropyridine c2_sub->isomer_23 SNAr/Coupling at C2 isomer_24 2,4-Dichloropyridine c2_sub->isomer_24 Coupling at C2 isomer_25 2,5-Dichloropyridine c2_sub->isomer_25 SNAr/Coupling at C2 isomer_26 2,6-Dichloropyridine c2_sub->isomer_26 SNAr/Coupling at C2/C6 c3_sub->isomer_23 Sequential functionalization isomer_34 This compound c3_sub->isomer_34 Sequential functionalization isomer_35 3,5-Dichloropyridine c3_sub->isomer_35 SNAr/Coupling at C3/C5 c4_sub->isomer_24 SNAr/Coupling at C4 c4_sub->isomer_34 SNAr/Coupling at C4 c4_sub->isomer_35 Metalation c2_c4_sub 2,4-Disubstitution c2_c5_sub 2,5-Disubstitution c2_c6_sub 2,6-Disubstitution c3_c4_sub 3,4-Disubstitution c3_c5_sub 3,5-Disubstitution

Caption: Decision workflow for selecting a dichloropyridine isomer based on the desired final substitution pattern.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(Ln) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_r_pd_complex Ar-Pd(II)-R(Ln) transmetalation->aryl_r_pd_complex base Base (e.g., K2CO3) base->transmetalation boronic_acid R-B(OH)2 boronic_acid->transmetalation reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X (Dichloropyridine) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of dichloropyridine isomers is a nuanced interplay of electronic and steric effects. This compound offers a unique reactivity profile, with a clear preference for functionalization at the C4 position in palladium-catalyzed cross-coupling reactions. This contrasts with other isomers where the C2 and C6 positions are typically more reactive. A thorough understanding of these reactivity patterns is paramount for the efficient and regioselective synthesis of complex pyridine-containing molecules. This guide provides a framework for researchers to make informed decisions in the selection of dichloropyridine building blocks and the design of synthetic routes to accelerate the discovery and development of new chemical entities.

References

Comparative Guide to the Structure-Activity Relationship of Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3,4-Dichloropyridine Derivatives: An extensive review of published scientific literature reveals a notable scarcity of dedicated structure-activity relationship (SAR) studies focused specifically on this compound derivatives. While this scaffold is utilized in the synthesis of various agrochemicals and pharmaceuticals, detailed investigations into how structural modifications of this specific isomer impact biological activity are not widely available.[1]

In light of this, the following guide provides a comparative analysis of the SAR of other dichloropyridine isomers—namely 3,5-dichloro-, 2,6-dichloro-, and 2,4-dichloropyridine derivatives—for which more extensive biological data has been published. This information offers valuable insights for researchers, scientists, and drug development professionals by highlighting key structural features that influence the activity of these compounds against various biological targets.

3,5-Dichloropyridine Derivatives as P2X7 Receptor Antagonists

A significant body of research has focused on the development of 3,5-dichloropyridine derivatives as potent antagonists of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neurodegenerative diseases.[2] SAR studies have revealed several key structural features that are critical for high-affinity antagonism.

A central finding is the importance of a hydrazide linker attached to the pyridine ring.[3] Furthermore, the 3,5-dichloro substitution pattern on the pyridine skeleton has been shown to be crucial for potent P2X7 antagonistic activity.[3][4] Modifications at the R2 position (see table below) have demonstrated that bulky, hydrophobic groups, particularly polycycloalkyl moieties like adamantane, significantly enhance antagonistic potency.[3][4]

Data Presentation: SAR of 3,5-Dichloropyridine Derivatives as P2X7 Antagonists
Compound IDR2 GroupIC50 (nM) - EtBr Uptake Assay (hP2X7)IC50 (nM) - IL-1β Release Assay (THP-1 cells)
9 Phenyl>1000>1000
51 Adamantan-1-yl4.91.3
52 Adamantan-2-yl139.2

Data sourced from Lee et al., 2012.[3][4]

2,6-Dichloropyridine Derivatives as Kinase Inhibitors

The 2,6-dichloropyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[5] The chlorine atoms at the 2 and 6 positions can engage in halogen bonding with the enzyme's active site, while the pyridine nitrogen can form hydrogen bonds.[5]

One notable example is a series of pyrido[2,3-d]pyrimidin-7-one compounds bearing a 6-(2,6-dichlorophenyl) moiety, which have been developed as potent inhibitors of the Abl tyrosine kinase.[3][6] The Bcr-Abl fusion protein is the causative agent in chronic myelogenous leukemia (CML).[3] In these derivatives, substitutions on the 2-(phenylamino) portion of the molecule have been explored to improve potency and selectivity.

Data Presentation: SAR of 6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-one Derivatives as Abl Kinase Inhibitors
Compound IDR Group (on phenylamino ring)Abl IC50 (nM)PDGFR IC50 (nM)p38-α IC50 (nM)
1 H8.07.0140
2a 3-NH21.41.6130
2b 4-NH21.81.5100
2c 4-OH1.51.8120

Data sourced from Gfeller et al., 2011.[3]

2,4-Dichlorophenyl Derivatives as PPARγ Modulators

While not strictly 2,4-dichloropyridine derivatives, compounds incorporating a 2,4-dichlorophenyl moiety have been investigated as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators for the treatment of type 2 diabetes.[7] In a series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, the substitution pattern on the benzenesulfonamide ring (Ring A) was explored.

The study found that electron-withdrawing groups on Ring A, such as chlorine and bromine, were associated with higher transcriptional activity.[7] Specifically, a halogen at the 4-position of the benzene ring was important for auxinic activity.[8]

Data Presentation: SAR of 2,4-Dichlorobenzenesulfonamide Derivatives as PPARγ Modulators
Compound IDRing A SubstitutionEC50 (nM)
1 2,4-dichloro1430
3 2-chloro-4-bromo2
4 2,4-dibromo12
6 2-fluoro-4-bromo28

Data sourced from Stayrook et al., 2017.[7]

Experimental Protocols

Ethidium Bromide (EtBr) Uptake Assay for P2X7 Receptor Antagonism

This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.

Materials:

  • HEK293 cells stably expressing human P2X7R (hP2X7R)

  • Assay Buffer: Sucrose-based buffer is often used to enhance dye uptake.[9]

  • Ethidium Bromide (EtBr) solution

  • P2X7R agonist (e.g., BzATP)

  • Test compounds (potential antagonists)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed hP2X7R-expressing HEK293 cells into 96-well plates and culture overnight.

  • Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of the test antagonist compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.[10]

  • Dye and Agonist Addition: Add EtBr to the wells, followed by the P2X7R agonist (e.g., BzATP) to stimulate pore formation.[11]

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity using a fluorescence plate reader. The uptake of EtBr and its intercalation with DNA results in a significant increase in fluorescence.[5][11]

  • Data Analysis: Calculate the percentage of inhibition of agonist-induced EtBr uptake for each antagonist concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[4]

Materials:

  • Purified recombinant kinase (e.g., Abl, p38α)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (potential inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase assay buffer. Prepare the kinase/substrate mixture and ATP solution in kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound or vehicle (DMSO). Add the kinase/substrate mixture. Initiate the kinase reaction by adding the ATP solution.[4][12]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[12]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1][13]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[1][13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow General Workflow for Inhibitor Screening cluster_preparation Preparation cluster_treatment Treatment & Reaction cluster_detection Detection & Analysis plate_cells Plate Cells add_compounds Add Compounds to Cells/Assay prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds add_agonist_substrate Add Agonist or Substrate/ATP add_compounds->add_agonist_substrate incubate Incubate add_agonist_substrate->incubate add_reagents Add Detection Reagents incubate->add_reagents read_signal Read Signal (Fluorescence/Luminescence) add_reagents->read_signal analyze_data Data Analysis (IC50 determination) read_signal->analyze_data

Caption: General workflow for screening dichloropyridine derivatives for inhibitory activity.

P2X7_signaling P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor NLRP3 NLRP3 Inflammasome Activation P2X7->NLRP3 K+ efflux Pore Pore Formation (EtBr Uptake) P2X7->Pore ATP Extracellular ATP ATP->P2X7 Binds & Activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1

Caption: Simplified signaling cascade of the P2X7 receptor leading to inflammation.

Abl_kinase_signaling Simplified Bcr-Abl Kinase Signaling cluster_cytoplasm Cytoplasm BcrAbl Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, Ras, PI3K/Akt) BcrAbl->Substrate Phosphorylates Proliferation Increased Cell Proliferation & Survival Substrate->Proliferation Leads to Inhibitor 2,6-Dichlorophenyl Derivative Inhibitor->BcrAbl Inhibits ATP binding

Caption: Inhibition of the Bcr-Abl signaling pathway by 2,6-dichlorophenyl derivatives.

References

comparative analysis of synthetic routes to 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 3,4-Dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The selection of an optimal synthetic pathway is critical for efficiency, scalability, and cost-effectiveness in research and development. This document outlines two distinct methods, presenting a summary of their quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in methodological selection.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for two distinct synthetic routes to this compound, providing a clear basis for comparison.

Route NumberStarting MaterialKey Reagents & SolventsReaction Time (h)Temperature (°C)Yield (%)
13-Chloropyridinen-butyllithium, diisopropylamine, 1,1,2-Trichloro-1,2,2-trifluoroethane, THF, hexane3-7576
23-Amino-4-chloropyridineSodium nitrite, Hydrochloric acid, Copper(I) chloride~2-30 to 60Not Reported*

*Note: The Sandmeyer reaction is a well-established method for the conversion of aminopyridines to chloropyridines. While a specific yield for the 3,4-dichloro isomer via this route was not found in the surveyed literature, yields for analogous transformations are typically in the range of 60-80%.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for the two described synthetic routes to this compound.

G Route 1: Synthesis from 3-Chloropyridine 3-Chloropyridine 3-Chloropyridine Intermediate_Lithiation Lithiation 3-Chloropyridine->Intermediate_Lithiation 1. n-BuLi, Diisopropylamine, THF/hexane, -75°C, 2h This compound This compound Intermediate_Lithiation->this compound 2. Cl2FCCFCl2, -75°C, 1h

Caption: Synthesis of this compound via lithiation of 3-Chloropyridine.

G Route 2: Synthesis from 3-Amino-4-chloropyridine 3-Amino-4-chloropyridine 3-Amino-4-chloropyridine Diazonium_Salt Diazonium Salt Intermediate 3-Amino-4-chloropyridine->Diazonium_Salt NaNO2, HCl, 0-5°C This compound This compound Diazonium_Salt->this compound CuCl, heat

Caption: Synthesis via Sandmeyer reaction of 3-Amino-4-chloropyridine.

Experimental Protocols

Detailed methodologies are essential for the replication and optimization of synthetic processes. The following are representative experimental protocols for the two primary synthesis methods.

Route 1: Synthesis from 3-Chloropyridine

This procedure is based on the regioselective lithiation of 3-chloropyridine followed by chlorination.[1]

Materials:

  • 3-Chloropyridine

  • n-Butyllithium in hexane

  • Diisopropylamine

  • 1,1,2-Trichloro-1,2,2-trifluoroethane

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

Procedure:

Step 1: Lithiation of 3-Chloropyridine

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, a solution of diisopropylamine in anhydrous tetrahydrofuran and hexane is prepared.

  • The solution is cooled to -75°C using a dry ice/acetone bath.

  • n-Butyllithium in hexane is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of 3-chloropyridine in anhydrous tetrahydrofuran is then added slowly to the LDA solution, maintaining the temperature at -75°C.

  • The reaction mixture is stirred at this temperature for 2 hours to ensure complete lithiation at the 4-position.

Step 2: Chlorination

  • To the reaction mixture from Step 1, a solution of 1,1,2-trichloro-1,2,2-trifluoroethane in anhydrous tetrahydrofuran is added dropwise at -75°C.

  • The reaction is stirred for an additional hour at -75°C.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Synthesis from 3-Amino-4-chloropyridine (Representative Sandmeyer Reaction)

This protocol is a representative procedure for the Sandmeyer reaction, adapted from the synthesis of a related dichloropyridine isomer.

Materials:

  • 3-Amino-4-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide solution

Procedure:

Step 1: Diazotization

  • 3-Amino-4-chloropyridine is dissolved in concentrated hydrochloric acid and water in a beaker.

  • The mixture is cooled to 0-5°C in an ice-salt bath with constant stirring.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aminopyridine solution. The rate of addition is controlled to maintain the temperature below 5°C.

  • The reaction mixture is stirred for an additional 15-20 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared.

  • The cold diazonium salt solution from Step 1 is slowly added to the copper(I) chloride solution with vigorous stirring.

  • After the initial effervescence of nitrogen gas subsides, the reaction mixture is gently warmed to approximately 50-60°C and maintained at this temperature until gas evolution ceases, indicating the completion of the reaction.

Step 3: Product Isolation and Purification

  • The reaction mixture is cooled to room temperature and neutralized by the slow addition of a sodium hydroxide solution.

  • The neutralized mixture is then extracted multiple times with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation under reduced pressure.

  • The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

References

Comparative Guide to the Analytical Validation of 3,4-Dichloropyridine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3,4-Dichloropyridine. Due to a lack of extensive, publicly available validated methods specifically for this compound, this document details established analytical techniques for structurally similar dichlorinated pyridines, such as 3,5-Dichloropyridine and 2,5-Dichloropyridine. The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are powerful tools for the selective and sensitive determination of chlorinated organic compounds.[1] This guide is intended to serve as a robust foundation for the development and validation of analytical methods for this compound.

Quantitative Data Summary

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance of various analytical methods for compounds structurally similar to this compound. This data, compiled from studies on related chlorinated pyridines, provides a benchmark for expected performance.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Linearity (R²)
GC-FID 2,5-DichloropyridineN/A0.01 - 0.1%0.03 - 0.3%98 - 102%< 2%> 0.999
GC-MS 3,5,6-Trichloro-2-pyridinolVegetables8.3 µg/kg-70.4 - 107.6%N/AN/A
HPLC-UV 2,5-DichloropyridineN/A0.01 - 0.1%0.03 - 0.3%98 - 102%< 2%> 0.999
qNMR 2,5-DichloropyridineN/A~0.1%~0.3%99 - 101%< 1%N/A

Note: The quantitative data is based on typical performance for analogous compounds due to the limited availability of specific validation data for this compound.[2]

Experimental Protocols

Detailed methodologies for the most common and effective analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions, sample matrices, and instrumentation.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Dichloropyridines

Gas chromatography is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like dichloropyridines.[2]

  • Instrumentation : Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[2]

  • Column : DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

  • Carrier Gas : Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.[2]

  • Injector Temperature : 250°C.[2]

  • Detector Temperature : 300°C.[2]

  • Injection Volume : 1 µL.[2]

  • Split Ratio : 50:1.[2]

  • Sample Preparation : Accurately weigh approximately 50 mg of the dichloropyridine sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) to prepare a stock solution. Further dilute to a final concentration of approximately 1 mg/mL.[2]

Protocol 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for analyzing compounds that may not be sufficiently volatile for GC.

  • Instrumentation : HPLC system with a UV detector.[2]

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.[1][2]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Column Temperature : 30°C.[1][2]

  • Detection Wavelength : 230 nm.[2]

  • Injection Volume : 10 µL.[1][2]

  • Sample Preparation : Prepare a stock solution of the dichloropyridine sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1][2]

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of dichloropyridines, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (for HPLC) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (FID, MS, or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Analytical Workflow for Dichloropyridines
Method Selection Pathway

The choice between GC and HPLC often depends on the properties of the analyte and the specific requirements of the analysis.

node_result node_result AnalyteProperties Analyte Properties Volatility Is the analyte volatile? AnalyteProperties->Volatility ThermalStability Is the analyte thermally stable? Volatility->ThermalStability Yes HPLC_Method Consider HPLC-based methods (HPLC-UV) Volatility->HPLC_Method No GC_Method Consider GC-based methods (GC-FID, GC-MS) ThermalStability->GC_Method Yes Derivatization Consider derivatization followed by GC ThermalStability->Derivatization No

Decision Pathway for Method Selection

References

A Comparative Guide to the Efficacy of Catalysts for 3,4-Dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals. Among pyridine derivatives, 3,4-dichloropyridine presents a versatile platform for introducing molecular complexity through cross-coupling reactions. The selective activation of its C-Cl bonds is a significant challenge, necessitating the careful selection of a catalyst system to achieve desired reactivity and selectivity. This guide provides a comparative analysis of the efficacy of various catalysts for reactions involving this compound and its isomers, with a focus on C-C and C-N bond formation. The information is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds. For dichloropyridines, palladium catalysts are frequently employed, with the choice of ligands and reaction conditions being critical for success.

Comparative Performance of Palladium Catalysts

The efficacy of palladium catalysts in the Suzuki-Miyaura coupling of dichloropyridines is highly dependent on the ligand, base, and solvent system. Below is a summary of the performance of different palladium catalytic systems.

Catalyst SystemSubstrateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (C4:C2)Reference
Pd(OAc)₂ / IPr2,4-DichloropyridinePhenylboronic acidK₃PO₄Dioxane801895>20:1[1]
Pd(PEPPSI)(IPr)2,4-DichloropyridinePhenylboronic acidK₂CO₃Dioxane10018-10.4:1[1]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃Dioxane/H₂O1000.25--[2]
Pd₂(dba)₃ / P(t-Bu)₃Resin-supported 4-chloro-6-aminopyrimidinePhenylboronic acidKFTHF50OvernightModerate-[2]

Note: Data for this compound is limited in direct comparative studies; however, data from isomeric dichloropyridines and dichloropyrimidines provide valuable insights into catalyst performance.

Experimental Protocol: C4-Selective Suzuki Coupling of 2,4-Dichloropyridines

This protocol is adapted from a study focusing on ligand-controlled selectivity in palladium-catalyzed cross-couplings.[1]

Reaction Setup:

  • In a glovebox, add the 2,4-dichloro-heteroarene (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol) to a vial.

  • Add the Pd/IPr catalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 3 mol%) and 1,4-dioxane (1.0 mL).

  • Seal the vial and stir the mixture at room temperature for 24 hours.

Work-up and Analysis:

  • Quench the reaction with water.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product ArX This compound ArB Arylboronic Acid Ni_Catalyzed_Monoarylation Start Ni(0)L_n + Dichloropyridine OxidativeAddition Oxidative Addition Start->OxidativeAddition Transmetalation Transmetalation (with Arylboronic Acid) OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination MonoarylatedProduct Monoarylated Pyridine ReductiveElimination->MonoarylatedProduct Ni_PiComplex Ni(0)-π Complex of Monoarylated Product ReductiveElimination->Ni_PiComplex Diarylation Intramolecular Oxidative Addition (leads to Diarylation) Ni_PiComplex->Diarylation Large, electron-rich ligands SolventSubstitution Associative Ligand Substitution by MeCN Ni_PiComplex->SolventSubstitution Small di- and triaryl- phosphine ligands Release Release of Monoarylated Product SolventSubstitution->Release Catalyst_Screening_Workflow Start Define Reaction: This compound + Nucleophile CatalystSelection Select Catalysts (Pd, Ni, Cu based) Start->CatalystSelection LigandSelection Select Ligands (Phosphines, NHCs, etc.) CatalystSelection->LigandSelection ConditionOptimization Optimize Conditions (Solvent, Base, Temp.) LigandSelection->ConditionOptimization RunReactions Perform Parallel Reactions ConditionOptimization->RunReactions Analysis Analyze Results (GC-MS, NMR for Yield & Selectivity) RunReactions->Analysis DataEvaluation Evaluate Catalyst Performance Analysis->DataEvaluation Conclusion Identify Optimal Catalyst System DataEvaluation->Conclusion

References

biological activity of 3,4-Dichloropyridine derivatives versus other halogenated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—to the pyridine ring can significantly modulate the physicochemical properties and biological activities of the resulting derivatives. This guide provides a comparative analysis of the biological activities of 3,4-dichloropyridine derivatives and other halogenated pyridines, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Comparative Overview

Halogenated pyridine derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of the halogen substituent. The following data summarizes the in vitro cytotoxic activity of various halogenated pyridine derivatives against several cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Halogenated Pyridine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dichlorinated Pyridine 3,4-Dichlorophenyl urea pyridineMCF-7 (Breast)0.80 (72h)[1]
Monochlorinated Pyridine 4-Chlorophenyl urea pyridineMCF-7 (Breast)2.50 (72h)[1]
Monobrominated Pyridine 4-Bromophenyl urea pyridineMCF-7 (Breast)1.63 (72h)[1]
Monoiodinated Pyridine 4-Iodophenyl urea pyridineMCF-7 (Breast)0.11 (72h)[1]
Monofluorinated Pyridine 4-Fluorophenyl urea pyridineMCF-7 (Breast)5.14 (72h)[1]
Dichlorinated Pyridine Derivative N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideLeukemia Cell Lines13.6 (GI50)[2]
Dichlorinated Pyridine Derivative N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideColon Cancer Cell Lines14.2 (GI50)[2]
Dichlorinated Pyridine Derivative N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideMelanoma Cell Lines14.9 (GI50)[2]

Note: IC50 and GI50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.

Antimicrobial Activity: A Comparative Overview

Halogenated pyridines also exhibit a broad spectrum of antimicrobial activities. The type of halogen and its substitution pattern on the pyridine ring play a crucial role in determining the potency and spectrum of activity against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Pyridine Derivatives

Compound ClassDerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Fluorinated Pyridine Polymer Fluorinated pyridinium block copolymerEscherichia coli-[3]
Fluorinated Pyridine Polymer Fluorinated pyridinium block copolymerStaphylococcus aureus-[3]
Chlorinated Pyrimidine 2,4-dichloro-5-fluoropyrimidineStaphylococcus aureus50[4]
Brominated Pyrimidine 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineStaphylococcus aureus50[4]
Iodinated Pyrimidine 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineStaphylococcus aureus100[4]
Chlorinated Pyrimidine Derivative 3iEscherichia coli12.5[5]
Chlorinated Pyrimidine Derivative 3c, 3h, 3i, 3oMycobacterium tuberculosis0.75[5]
Fluorinated Pyridine-Quinoline Hybrid 10A, 10B, 11A, 12BStaphylococcus aureusModerate Activity[4]

Note: The data for fluorinated pyridinium block copolymers indicates enhanced antibacterial activity compared to their non-fluorinated counterparts, though specific MIC values were not provided in the source.[3]

Key Signaling Pathways and Mechanisms of Action

Halogenated pyridine derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes and disruption of essential cellular processes.

Inhibition of Tubulin Polymerization

Certain diarylpyridine derivatives function as inhibitors of tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]

Tubulin_Polymerization_Inhibition Inhibition of Tubulin Polymerization by Diarylpyridine Derivatives cluster_tubulin Microtubule Dynamics cluster_cellular_effects Cellular Effects Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubules Polymerization Tubulin_Dimers->Microtubules Microtubules->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Diarylpyridine Diarylpyridine Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin Diarylpyridine->Colchicine_Site Binds to Colchicine_Site->Tubulin_Dimers Prevents conformational change Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by diarylpyridine derivatives.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Some pyridine derivatives, such as certain imidazo[1,2-a]pyridines, have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[6] CDK9 is a key transcriptional regulator, and its inhibition can disrupt the expression of anti-apoptotic proteins, leading to apoptosis in cancer cells.

CDK9_Inhibition_Pathway Inhibition of CDK9 Signaling Pathway CDK9_CyclinT1 CDK9/Cyclin T1 Complex (P-TEFb) RNAPII RNA Polymerase II (RNAP II) CDK9_CyclinT1->RNAPII Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Initiates Anti_apoptotic_Proteins Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription_Elongation->Anti_apoptotic_Proteins Leads to synthesis of Apoptosis Apoptosis Anti_apoptotic_Proteins->Apoptosis Inhibits Pyridine_Derivative Pyridine Derivative (CDK9 Inhibitor) Pyridine_Derivative->CDK9_CyclinT1 Inhibits

Caption: Inhibition of the CDK9 signaling pathway by pyridine derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with halogenated pyridine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (living cells convert MTT to formazan) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated pyridine derivatives and incubate for the desired period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[1]

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[1]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow Serial_Dilution Prepare serial two-fold dilutions of the halogenated pyridine derivatives in a 96-well microtiter plate Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Preparation Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) Inoculum_Preparation->Inoculation Incubation Incubate the plate at an appropriate temperature and duration Inoculation->Incubation MIC_Determination Determine the MIC as the lowest concentration that inhibits visible growth Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Protocol:

  • Preparation of Inoculum: Culture bacterial or fungal strains in a suitable broth medium to an optical density corresponding to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[1]

  • Serial Dilution: Perform a two-fold serial dilution of the halogenated pyridine derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The biological activity of pyridine derivatives is profoundly influenced by the nature and position of halogen substituents. The presented data indicates that while dichlorination at the 3 and 4 positions of a phenyl urea pyridine derivative shows potent anticancer activity, iodinated and brominated analogs can exhibit even greater potency in some cases.[1] In the realm of antimicrobial agents, fluorinated and chlorinated pyridines have demonstrated significant efficacy.[3][5] The choice of halogen and its placement on the pyridine scaffold are critical considerations for medicinal chemists aiming to optimize the therapeutic potential of these versatile compounds. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and guide the development of next-generation halogenated pyridine-based drugs.

References

Unraveling the Reactivity of 3,4-Dichloropyridine: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized pyridines is paramount for the rational design of novel therapeutics and agrochemicals. This guide provides a comparative analysis of the computational and experimental studies on the reactivity of 3,4-dichloropyridine, a key building block in organic synthesis. By examining its behavior in nucleophilic aromatic substitution and cross-coupling reactions, and comparing it with its isomers, this document offers valuable insights into predicting and controlling its chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine functionalization. In the case of this compound, the key question is the regioselectivity of the reaction: will a nucleophile preferentially attack the C-3 or C-4 position? While direct computational studies on this compound are limited in the public domain, valuable insights can be gleaned from theoretical analyses of its isomers, 2,4- and 3,5-dichloropyridine, and experimental observations.

Computational Predictions from Isomeric Analogues

Computational studies on dichloropyridine isomers, typically employing Density Functional Theory (DFT), provide a predictive framework for understanding the reactivity of this compound. The regioselectivity of SNAr reactions on pyridine rings is largely governed by the stability of the Meisenheimer intermediate, a negatively charged species formed during the reaction. The position that can better stabilize this negative charge is generally favored for nucleophilic attack.

In pyridines, the C-2 and C-4 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. This allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen, a stabilizing effect.[1] Conversely, the C-3 and C-5 positions are less activated.

For 2,4-dichloropyridine , computational studies often predict that the C-4 position is more susceptible to nucleophilic attack than the C-2 position.[2][3] This is attributed to a combination of electronic and steric factors.

For 3,5-dichloropyridine , both chlorine atoms are at meta positions relative to the nitrogen. These positions are less activated towards SNAr compared to the ortho and para positions. Consequently, harsher reaction conditions are generally required for substitution to occur.[4]

Based on these principles, for This compound , the C-4 position is expected to be the more reactive site for SNAr. The C-4 position is para to the ring nitrogen, allowing for effective stabilization of the negative charge in the Meisenheimer intermediate. The C-3 position, being meta to the nitrogen, is less electronically favored.

Isomer Predicted Reactive Position (SNAr) Reasoning
2,4-DichloropyridineC-4 > C-2Electronic activation at the para position is generally stronger.
3,5-DichloropyridineLow reactivityBoth positions are meta to the nitrogen, offering poor stabilization of the intermediate.
This compound C-4 (Predicted) The C-4 (para) position provides better stabilization of the Meisenheimer intermediate compared to the C-3 (meta) position.
Experimental Observations

Experimental data on the SNAr of this compound is somewhat sparse in readily available literature. However, the synthesis of 3-chloro-4-alkoxypyridines and 3-chloro-4-aminopyridines from this compound would provide direct evidence for the preferential reactivity at the C-4 position. The synthesis of 4-alkoxypyridines from 4-chloropyridine hydrochloride is a well-established reaction, proceeding in good yields.[5] This supports the notion that the C-4 position in a chloropyridine is susceptible to nucleophilic attack by alkoxides.

Palladium-Catalyzed Cross-Coupling Reactions: An Alternative Functionalization Strategy

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful alternatives for the functionalization of dichloropyridines. These reactions often exhibit different regioselectivity compared to SNAr, providing complementary synthetic routes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Experimental studies have shown that the Suzuki coupling of this compound with phenylboronic acid preferentially occurs at the C-4 position.[2] This selectivity is consistent with the general trend observed for other dihalopyridines where the position para to the nitrogen is more reactive in palladium-catalyzed cross-coupling reactions.[6]

Reactant Coupling Partner Catalyst System Major Product Reference
This compoundPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃3-Chloro-4-phenylpyridine[2]
Buchwald-Hartwig Amination

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction mixture is worked up by extraction and the product is purified by column chromatography.[2]

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

A solution of this compound (1.0 eq) and a nucleophile (e.g., an amine or an alkoxide, 1.1-2.0 eq) in a suitable solvent (e.g., DMSO, NMP, or an alcohol for alkoxides) is heated. The reaction temperature and time are dependent on the nucleophilicity of the attacking species and can range from room temperature to elevated temperatures. For less reactive nucleophiles, a base such as K₂CO₃ or Et₃N may be added. Upon completion, the reaction is quenched, and the product is isolated and purified.

Visualizing Reaction Pathways

SNAr_Regioselectivity This compound This compound Intermediate_C4 Meisenheimer Intermediate (Attack at C-4) This compound->Intermediate_C4 + Nu⁻ Intermediate_C3 Meisenheimer Intermediate (Attack at C-3) This compound->Intermediate_C3 + Nu⁻ Nu Nucleophile Product_C4 3-Chloro-4-substituted-pyridine Intermediate_C4->Product_C4 - Cl⁻ (Favored) Product_C3 4-Chloro-3-substituted-pyridine Intermediate_C3->Product_C3 - Cl⁻ (Disfavored)

Caption: Predicted SNAr pathway for this compound.

Suzuki_Coupling This compound This compound Catalytic_Cycle Pd(0) Catalytic Cycle This compound->Catalytic_Cycle ArBOH2 Arylboronic Acid ArBOH2->Catalytic_Cycle Product 3-Chloro-4-arylpyridine Catalytic_Cycle->Product

Caption: Suzuki-Miyaura coupling of this compound.

Conclusion

In silico predictions, primarily drawn from computational studies of isomeric dichloropyridines, suggest that the C-4 position of this compound is the more reactive site for nucleophilic aromatic substitution. This is corroborated by the established principles of pyridine chemistry, where the para-position to the nitrogen atom provides superior stabilization for the reaction intermediate. Experimental evidence from related reactions further supports this hypothesis.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, experimental data confirms that the C-4 position is also the preferred site of reaction. This highlights a convergence of reactivity patterns for both SNAr and cross-coupling reactions, making the C-4 position the primary target for functionalization in this compound.

This guide underscores the synergy between computational predictions and experimental validation in understanding and predicting the reactivity of important heterocyclic scaffolds. For researchers in drug discovery and development, a firm grasp of these principles is essential for the efficient and regioselective synthesis of novel molecular entities.

References

A Head-to-Head Comparison of Analytical Techniques for Dichloropyridine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of dichloropyridines—key intermediates in the synthesis of pharmaceuticals and agrochemicals—is paramount for quality control, process monitoring, and safety assessment. The choice of analytical technique is critical and depends on various factors including the specific dichloropyridine isomer, the sample matrix, required sensitivity, and available instrumentation. This guide provides an objective comparison of the primary analytical techniques employed for dichloropyridine analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with consideration of Capillary Electrophoresis (CE) as a complementary method.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its quantitative performance characteristics. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are the most common techniques for the analysis of dichloropyridines.[1][2] The following table summarizes their typical performance metrics.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 - 0.1% (FID)0.01 - 0.1% (UV)
Limit of Quantitation (LOQ) 0.03 - 0.3% (FID)0.03 - 0.3% (UV)
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Primary Application Routine purity testing, separation of volatile impurities.[1]Purity testing, analysis of non-volatile or thermally labile impurities.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of dichloropyridines using GC and HPLC.

Gas Chromatography (GC-FID) Protocol for 2,5-Dichloropyridine

This method is suitable for the analysis of volatile and thermally stable compounds like dichloropyridines.[2] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.[1]

  • Instrumentation : Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]

  • Column : DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas : Helium or Hydrogen at a constant flow of 1.0 mL/min.[2]

  • Sample Preparation : Accurately weigh approximately 50 mg of the dichloropyridine sample and dissolve it in 10 mL of a suitable solvent like acetone or dichloromethane. Further dilute to a final concentration of about 1 mg/mL.[1]

  • GC Conditions :

    • Injector Temperature : 280 °C.[2]

    • Injection Volume : 1 µL.[1]

    • Split Ratio : 50:1.[1]

    • Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[1]

  • Data Analysis : Purity is determined by the area percent method, where the peak area of the analyte is expressed as a percentage of the total area of all observed peaks.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique that separates components in a liquid mobile phase passing through a solid stationary phase.[1] It is particularly useful for compounds that are not sufficiently volatile for GC.[1]

  • Instrumentation : HPLC system with a UV detector.[1]

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v).[1] For Mass Spectrometry compatible methods, a modifier like 0.1% formic acid can be used.[3][4]

  • Sample Preparation : Prepare a stock solution of dichloropyridine in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this to a working concentration of about 0.1 mg/mL.[1]

  • HPLC Conditions :

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 30 °C.[1]

    • Detection Wavelength : 230 nm.[1]

    • Injection Volume : 10 µL.[1]

  • Data Analysis : Purity is calculated using the area percent method from the resulting chromatogram.[1]

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate a general experimental workflow and a decision-making pathway for selecting the appropriate technique.

Dichloropyridine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Weighing dissolution Dissolution in Solvent start->dissolution dilution Dilution to Working Concentration dissolution->dilution filtration Filtration (if needed) dilution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (e.g., FID, UV, MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification / Purity Calculation integration->quantification report Final Report quantification->report Technique Selection for Dichloropyridine Analysis node_rect node_rect start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile chiral Chiral Separation Needed? start->chiral non_volatile Non-Volatile or Thermally Labile? volatile->non_volatile No gc Use Gas Chromatography (GC) volatile->gc Yes hplc Use High-Performance Liquid Chromatography (HPLC) non_volatile->hplc ce Consider Capillary Electrophoresis (CE) chiral->ce Yes

References

A Comparative Guide to the Regioselectivity of Nucleophilic Aromatic Substitution on Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the regioselectivity of nucleophilic aromatic substitution (SNAr) on various dichloropyridine isomers. The information presented, supported by experimental data, is intended to assist researchers in predicting and controlling the outcomes of their synthetic strategies involving these versatile heterocyclic building blocks.

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack. The presence of two chlorine atoms further enhances this reactivity. However, the positions of the nitrogen and the chlorine atoms on the pyridine ring exert a profound influence on the regioselectivity of the substitution, determining which chlorine atom is preferentially replaced by a nucleophile. Understanding these directing effects is crucial for the efficient synthesis of specifically substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.

Factors Influencing Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on dichloropyridines is governed by a combination of electronic and steric factors, as well as the reaction conditions. The primary determinant is the stability of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1][2]

  • Electronic Effects: The pyridine nitrogen is a strong electron-withdrawing group, both inductively and through resonance. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3] Nucleophilic attack at these positions is generally favored because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[1][2]

  • Steric Hindrance: Bulky nucleophiles or substituents adjacent to a chlorine atom can hinder the approach of the nucleophile, favoring substitution at a less sterically crowded position.

  • Nucleophile Identity: The nature of the nucleophile can influence regioselectivity. For instance, some reactions may proceed via different mechanisms or transition states depending on the nucleophile.

  • Reaction Conditions: The solvent, temperature, and presence of a catalyst can significantly impact the regioselectivity. For example, palladium-catalyzed Buchwald-Hartwig amination can exhibit different selectivity compared to traditional SNAr reactions.[4][5]

The interplay of these factors is illustrated in the following sections, which provide quantitative data for different dichloropyridine isomers.

Quantitative Data on Regioselectivity

The following tables summarize the experimental outcomes of nucleophilic substitution reactions on various dichloropyridine isomers with a range of nucleophiles.

2,3-Dichloropyridine

In 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack than the C3 position due to its ortho relationship to the pyridine nitrogen.[1]

NucleophileCatalyst/Base SystemSolventTemperature (°C)Time (h)ProductYield (%)Reference
AnilinePd(OAc)₂ / PPh₃ / NaOtBuToluene100163-Chloro-N-phenylpyridin-2-amine82[1]
Substituted AnilinesPd(OAc)₂ / PPh₃ / NaOtBuToluene10016Substituted 3-Chloro-N-phenylpyridin-2-aminesGood[1]
Sodium MethoxideNaOMeNot specifiedNot specifiedNot specified2-Methoxy-3-chloropyridineNot specified[1]
2,4-Dichloropyridine

Nucleophilic attack on 2,4-dichloropyridine generally favors the C4 position. This is because the C4 position is para to the nitrogen, allowing for effective stabilization of the Meisenheimer intermediate. However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. For instance, Buchwald-Hartwig amination has been shown to favor the C2 position.[6]

NucleophileCatalyst/Base SystemSolventTemperature (°C)C4:C2 RatioReference
Various NucleophilesNot specifiedNot specifiedNot specifiedPredominantly C4[7]
Anilines/Heterocyclic AminesXantphos-based catalystNot specified1001:20 to 1:50[6]
2,4-Dichloro-5-nitropyridine

The presence of a strong electron-withdrawing nitro group at the C5 position further activates the ring for nucleophilic attack. Experimental data consistently shows a strong preference for substitution at the C4 position.[8]

Nucleophile ClassRepresentative NucleophileTypical ConditionsRegioselectivity (C4:C2 Ratio)Reference
AminesCyclopentylamineAcetonitrile, Triethylamine, Room TempPredominantly C4[8]
2,6-Dichloropyridine

In 2,6-dichloropyridine, both chlorine atoms are in electronically activated ortho positions. When a substituent is present at the C3 position, both steric and electronic factors of the substituent, along with the solvent, play a crucial role in directing the regioselectivity.

3-SubstituentNucleophileSolventRegioselectivity (2-isomer:6-isomer)Reference
-COOCH₃1-MethylpiperazineDCM16:1[9]
-COOCH₃1-MethylpiperazineDMSO1:2[9]
-CONH₂1-MethylpiperazineAcetonitrile9:1[9]
-CN1-MethylpiperazineAcetonitrile1:9[9]
-CF₃1-MethylpiperazineAcetonitrile1:9[9]

Non-polar, aprotic solvents with low hydrogen bond basicities tend to favor substitution at the chlorine ortho to the 3-substituent when using alkali metal alkoxides.[9]

3,5-Dichloropyridine

Both chlorine atoms in 3,5-dichloropyridine are in meta positions relative to the nitrogen, making them less activated towards traditional SNAr compared to other isomers. Reactions often require more forcing conditions. However, regioselective functionalization can be achieved through other methods like directed ortho-metallation.[10] While comprehensive quantitative data for SNAr on 3,5-dichloropyridine is less readily available, it is a versatile building block in cross-coupling reactions.[10][11]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2,3-Dichloropyridine with Aniline[1]

This protocol details the synthesis of 3-Chloro-N-phenylpyridin-2-amine.

Materials:

  • 2,3-Dichloropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Aniline

  • Anhydrous Toluene

  • 2 M Hydrochloric acid (HCl)

  • 19 M Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a dry three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2,3-dichloropyridine (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).

  • Solvent and Reagent Addition: Evacuate the flask and backfill with nitrogen. Add anhydrous toluene, followed by the addition of aniline (1.05 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and add 2 M HCl. Stir the mixture at room temperature and then filter through a pad of Celite. Separate the layers of the filtrate. Extract the organic phase with 2 M HCl. Combine the acidic aqueous extracts, cool to 0 °C, and add dichloromethane. Basify the biphasic solution with 19 M NaOH. Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Protocol 2: Selective C4 Amination of 2,4-Dichloro-5-nitropyridine[8]

This protocol illustrates the selective substitution at the C4 position using cyclopentylamine.

Materials:

  • 2,4-Dichloro-5-nitropyridine

  • Cyclopentylamine

  • Triethylamine

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reactant Preparation: Dissolve 2,4-dichloro-5-nitropyridine (2.0 mmol) in anhydrous acetonitrile (2 mL). In a separate flask, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in acetonitrile (2 mL).

  • Reaction: Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.

  • Monitoring: Stir for 10 minutes, monitoring the reaction progress by TLC.

  • Concentration: Concentrate the reaction mixture under vacuum.

  • Aqueous Work-up: Extract the residue with ethyl acetate and water. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the final product, 4-(cyclopentylamino)-2-chloro-5-nitropyridine.

Visualizing Reaction Pathways and Influencing Factors

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

G cluster_factors Factors Influencing Regioselectivity Electronic Effects Electronic Effects Nucleophilic Attack Nucleophilic Attack Electronic Effects->Nucleophilic Attack Directs attack to C2/C4/C6 Steric Hindrance Steric Hindrance Steric Hindrance->Nucleophilic Attack Hinders attack at crowded positions Nucleophile Nucleophile Nucleophile->Nucleophilic Attack Reaction Conditions Reaction Conditions Reaction Conditions->Nucleophilic Attack Dichloropyridine Isomer Dichloropyridine Isomer Dichloropyridine Isomer->Nucleophilic Attack Meisenheimer Intermediate Meisenheimer Intermediate Nucleophilic Attack->Meisenheimer Intermediate Forms intermediate Product Regioisomers Product Regioisomers Meisenheimer Intermediate->Product Regioisomers Eliminates Cl-

Caption: Factors influencing the regioselectivity of nucleophilic substitution on dichloropyridines.

G cluster_workflow General Experimental Workflow for SₙAr A 1. Reaction Setup (Dichloropyridine, Nucleophile, Base/Catalyst) B 2. Solvent Addition and Reaction A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Chromatography) D->E F Final Product E->F

Caption: A generalized experimental workflow for nucleophilic aromatic substitution reactions.

This guide provides a foundational understanding of the regioselectivity of nucleophilic substitution on dichloropyridines. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and substrate scope.

References

A Comparative Analysis of Dichloropyridine Isomer Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the toxicological profiles of dichloropyridine isomers reveals significant variance in their acute toxicity, with data highlighting differences in lethal doses. While all isomers are generally considered hazardous, the severity of their toxic effects is highly dependent on the position of the chlorine atoms on the pyridine ring.

This guide provides a comparative overview of the toxicity of various dichloropyridine isomers, intended for researchers, scientists, and drug development professionals. The information is compiled from available safety data sheets and toxicological studies, presenting a consolidated resource for understanding the relative hazards of these compounds.

Acute Toxicity Data

Quantitative data on the acute toxicity of dichloropyridine isomers, primarily lethal dose 50 (LD50) values, are summarized below. It is important to note that the available data is not uniform across all isomers, with some having more comprehensive toxicological profiles than others.

IsomerTest SpeciesRoute of AdministrationLD50 ValueToxic Effects Observed
2,3-Dichloropyridine MouseIntraperitoneal135 mg/kg[1]Behavioral: Somnolence (general depressed activity), Antipsychotic; Liver: Fatty liver degeneration.[1]
2,6-Dichloropyridine MouseOral176 mg/kgNot specified in available literature.
MouseIntraperitoneal115 mg/kgBehavioral: Somnolence (general depressed activity), Antipsychotic; Liver: Fatty liver degeneration.
3,5-Dichloropyridine MouseIntraperitoneal1,180 mg/kg[2]Causes somnolence and fatty liver degeneration.[2]
2,4-Dichloropyridine Data Not AvailableClassified as harmful if swallowed and may cause skin and eye irritation.[3]
2,5-Dichloropyridine Data Not AvailableCauses skin and serious eye irritation, and may cause respiratory irritation.[4]
3,4-Dichloropyridine Data Not AvailableCauses skin and serious eye irritation, and may cause respiratory irritation.[5]

Based on the available LD50 values, 2,6-dichloropyridine and 2,3-dichloropyridine exhibit the highest acute toxicity via the intraperitoneal route in mice. In contrast, 3,5-dichloropyridine is significantly less toxic via the same route. Oral toxicity data is limited but suggests that 2,6-dichloropyridine is also highly toxic when ingested. For 2,4-, 2,5-, and this compound, specific LD50 values were not found in the searched literature, though they are generally classified as hazardous and irritants.

Experimental Protocols

The following are generalized methodologies for key toxicological assays cited in the assessment of chemical toxicity. Specific protocols for the dichloropyridine isomers were not detailed in the available literature.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of the test (mortality or survival) at one step determines the dose for the next step. The method aims to classify the substance into a specific toxicity category based on the LD50.

  • Animal Model: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally in a single dose via gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The subsequent dosing depends on the outcome of the previous step. For example, if no mortality is observed at the starting dose, the next higher dose is used in a new group of animals.

  • Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels.

Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to attach.

    • The cells are then exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the substance that causes a 50% reduction in cell viability, is then determined.

Signaling Pathways and Mechanisms of Toxicity

The general mechanism of toxicity for chlorinated pyridines is believed to involve metabolic activation by cytochrome P450 enzymes. This process can lead to the formation of reactive metabolites that can cause cellular damage. However, specific signaling pathways directly affected by dichloropyridine isomers are not well-documented in the public domain. The observed irritant effects are likely due to the chemical reactivity of these compounds with biological macromolecules at the site of contact.

Metabolic_Activation General Metabolic Activation Pathway for Chlorinated Pyridines Dichloropyridine Dichloropyridine Isomer CYP450 Cytochrome P450 Enzymes Dichloropyridine->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite Oxidation CellularDamage Cellular Damage ReactiveMetabolite->CellularDamage Adduct Formation, Oxidative Stress

Caption: Putative metabolic activation of dichloropyridine isomers.

Experimental Workflow for Toxicity Assessment

A typical workflow for assessing the toxicity of a chemical substance like a dichloropyridine isomer would involve a series of in vitro and in vivo tests.

Toxicity_Workflow Generalized Experimental Workflow for Toxicity Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) AcuteToxicity Acute Toxicity Studies (e.g., LD50 determination) SubchronicToxicity Sub-chronic/Chronic Toxicity Studies AcuteToxicity->SubchronicToxicity Dose-range finding TestCompound Test Compound (Dichloropyridine Isomer) TestCompound->Cytotoxicity TestCompound->Genotoxicity_in_vitro TestCompound->AcuteToxicity

Caption: A generalized workflow for assessing chemical toxicity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 3,4-Dichloropyridine is a hazardous chemical that necessitates a formal disposal protocol to mitigate risks to personnel and the environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] It is classified as harmful if swallowed.

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, butyl rubber).[2][3][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when managing spills.[2][3]
Protective Clothing A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[2][3]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure that an emergency eyewash station and safety shower are readily accessible.

Spill Management Protocol

In the event of a spill, immediate and safe containment and cleanup are crucial.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[3]

  • Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3][4][5] Avoid generating dust if the material is solid.[3]

  • Collection : Carefully collect the absorbed material and place it into a clearly labeled and sealed container designated for hazardous waste.[2][3][4][5]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

Under no circumstances should this compound or contaminated materials be allowed to enter drains or waterways.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with institutional, local, and federal regulations.[3][6]

Waste Identification and Segregation

Treat all materials contaminated with this compound as hazardous waste. This includes:

  • Unused or excess product

  • Reaction residues

  • Contaminated labware (e.g., filter paper, pipette tips, glassware)

  • Empty containers

  • Spill cleanup materials

Collect this waste stream in a dedicated and properly labeled container, segregated from other waste types to prevent dangerous reactions.[3] Do not mix with incompatible materials such as strong acids or bases.[4]

Containerization

Proper containerization is critical to ensure safe storage and transport of chemical waste.

ParameterGuideline
Container Type Use a leak-proof waste container that is chemically compatible with chlorinated organic compounds. Glass or polyethylene containers are generally suitable.[3][4]
Container Condition The container must be in good condition with a secure, leak-proof closure.[3]
Fill Level Do not fill containers beyond 90% of their capacity to allow for expansion and prevent spills.[3]
Container Handling Keep the waste container securely closed except when adding waste.[3][6]
Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

The label must include:

  • The words "Hazardous Waste." [3][4]

  • The full chemical name: "this compound" (no abbreviations or chemical formulas).[3][4]

  • A clear indication of the hazards (e.g., "Irritant," "Harmful").

  • For mixtures, list all constituents and their approximate percentages.[4]

Storage

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[2] The storage area should be away from incompatible materials. Regularly inspect the storage area for any signs of leakage.[6]

Final Disposal

The recommended method for the final disposal of chlorinated organic compounds like this compound is incineration at a licensed hazardous waste facility .[3]

  • Do not dispose of this chemical down the drain or in regular trash.[3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company to schedule a waste pickup.[5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Spill Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Identify & Segregate Hazardous Waste B->C Waste Generation D Use a Compatible, Leak-Proof Container C->D E Label Container Clearly: 'Hazardous Waste' 'this compound' D->E F Store Waste Container in a Secure Area E->F Ready for Storage G Arrange for Pickup by Licensed Waste Disposal F->G H Final Disposal: Incineration G->H Spill Spill Occurs Contain Contain with Inert Absorbent Spill->Contain Collect Collect in a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->C Dispose of as Hazardous Waste

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.